BRD1991
描述
属性
分子式 |
C33H35Cl2N3O4 |
|---|---|
分子量 |
608.6 g/mol |
IUPAC 名称 |
3,5-dichloro-N-[[13-(1-hydroxypropan-2-yl)-11,16-dimethyl-14-oxo-9-oxa-13,16-diazatetracyclo[13.7.0.02,7.017,22]docosa-1(15),2,4,6,17,19,21-heptaen-10-yl]methyl]-N-methylbenzamide |
InChI |
InChI=1S/C33H35Cl2N3O4/c1-20-16-38(21(2)18-39)33(41)31-30(27-11-7-8-12-28(27)37(31)4)26-10-6-5-9-22(26)19-42-29(20)17-36(3)32(40)23-13-24(34)15-25(35)14-23/h5-15,20-21,29,39H,16-19H2,1-4H3 |
InChI 键 |
XHSQRYCQVHKXLF-UHFFFAOYSA-N |
规范 SMILES |
CC1CN(C(=O)C2=C(C3=CC=CC=C3COC1CN(C)C(=O)C4=CC(=CC(=C4)Cl)Cl)C5=CC=CC=C5N2C)C(C)CO |
产品来源 |
United States |
Foundational & Exploratory
BRD1991: A Technical Guide to its Modulation of Cellular Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD1991 is a small molecule that has been identified as a selective inducer of autophagy. This technical guide provides an in-depth overview of the cellular pathways modulated by this compound, with a focus on its core mechanism of action, supported by quantitative data and detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of modulating autophagy.
Core Mechanism of Action: Disruption of the Beclin 1/Bcl-2 Complex
This compound functions by selectively disrupting the protein-protein interaction between Beclin 1 and Bcl-2.[1] Under basal conditions, the anti-apoptotic protein Bcl-2 sequesters the autophagy-initiating protein Beclin 1, thereby inhibiting autophagy.[1] this compound binds to Bcl-2, leading to the release of Beclin 1, which is then free to initiate the formation of autophagosomes, the hallmark of autophagy.[1] A key feature of this compound's mechanism is its selectivity for the Beclin 1/Bcl-2 interaction over the interaction between Bcl-2 and the pro-apoptotic protein Bax. This selectivity is crucial as it allows for the induction of autophagy without triggering apoptosis, a common side effect of less selective Bcl-2 inhibitors.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from studies characterizing the activity of this compound.
Table 1: In Vitro Activity of this compound
| Assay | Description | This compound IC50 (µM) |
| Beclin 1/Bcl-2 AlphaLISA | Measures the disruption of the Beclin 1 and Bcl-2 protein interaction in a cell-free system. | 11.4 |
| Bax/Bcl-2 AlphaLISA | Measures the disruption of the pro-apoptotic Bax and Bcl-2 protein interaction. | > 40 |
Data extracted from Chiang et al., 2018.
Table 2: Cellular Activity of this compound in HeLa cells
| Assay | Endpoint | Concentration (µM) | Result |
| GFP-LC3 Puncta Formation | Induction of autophagy | 20 | Significant increase in GFP-LC3 puncta per cell |
| LC3-I to LC3-II Conversion (Western Blot) | Autophagic flux | 20 | Increased ratio of LC3-II to LC3-I, further enhanced with Bafilomycin A1 |
| PARP Cleavage (Western Blot) | Induction of apoptosis | 20 | No significant increase in cleaved PARP |
| Cell Viability (CellTiter-Glo) | Cytotoxicity | 20 | Mild cytotoxicity observed |
Data extracted from Chiang et al., 2018.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway modulated by this compound and the experimental workflows used to characterize its activity.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Beclin 1/Bcl-2 AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
Objective: To quantify the disruption of the Beclin 1/Bcl-2 interaction by this compound in a cell-free system.
Materials:
-
Recombinant His-tagged Beclin 1
-
Recombinant GST-tagged Bcl-2
-
Nickel Chelate AlphaLISA Acceptor beads (PerkinElmer)
-
Glutathione AlphaLISA Donor beads (PerkinElmer)
-
This compound (or other test compounds)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well white microplates (e.g., OptiPlate)
-
Plate reader capable of AlphaLISA detection (e.g., EnVision)
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add His-Beclin 1 and GST-Bcl-2 to each well.
-
Add the diluted this compound or vehicle control (e.g., DMSO) to the wells.
-
Incubate the plate at room temperature for 1 hour with gentle shaking.
-
Add a mixture of Nickel Chelate AlphaLISA Acceptor beads and Glutathione AlphaLISA Donor beads to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Read the plate on an AlphaLISA-compatible plate reader at an excitation of 680 nm and emission of 615 nm.
-
Calculate the IC50 value from the dose-response curve.
GFP-LC3 Puncta Formation Assay
Objective: To visualize and quantify the formation of autophagosomes in cells treated with this compound.
Materials:
-
HeLa cells stably expressing GFP-LC3
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Bafilomycin A1 (optional, for autophagic flux measurement)
-
Hoechst 33342 or DAPI for nuclear staining
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Seed GFP-LC3 HeLa cells in a multi-well imaging plate (e.g., 96-well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired time (e.g., 24 hours). For autophagic flux, co-treat with Bafilomycin A1 for the last 4 hours of the incubation.
-
Stain the cell nuclei with Hoechst 33342 or DAPI.
-
Acquire images using a fluorescence microscope or a high-content imaging system, capturing both the GFP and DAPI/Hoechst channels.
-
Quantify the number of GFP-LC3 puncta per cell using automated image analysis software. An increase in the number of puncta indicates the induction of autophagy.
LC3 Western Blot Analysis
Objective: To detect the conversion of the cytosolic form of LC3 (LC3-I) to the autophagosome-associated, lipidated form (LC3-II) upon treatment with this compound.
Materials:
-
HeLa cells
-
This compound
-
Bafilomycin A1 (optional)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels (e.g., 4-20% gradient)
-
PVDF membrane
-
Primary antibodies: Rabbit anti-LC3, Mouse anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed HeLa cells in a multi-well plate and treat with this compound as described for the GFP-LC3 assay.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature the protein lysates by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated anti-rabbit secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
-
Quantify the band intensities for LC3-II and β-actin to determine the relative increase in autophagic flux.
NMR Chemical Shift Perturbation Analysis
Objective: To confirm the direct binding of this compound to Bcl-2 and map the binding site.
Materials:
-
Purified, isotopically labeled (15N) Bcl-2 protein
-
This compound
-
NMR buffer (e.g., phosphate buffer in D2O)
-
NMR spectrometer
Procedure:
-
Acquire a baseline 1H-15N HSQC spectrum of the 15N-labeled Bcl-2 protein.
-
Add increasing concentrations of this compound to the protein sample.
-
Acquire a 1H-15N HSQC spectrum at each concentration of this compound.
-
Overlay the spectra and analyze the chemical shift perturbations of the backbone amide resonances of Bcl-2.
-
Residues exhibiting significant chemical shift changes upon addition of this compound are likely part of or are allosterically affected by the binding site.
Proteomic and Transcriptomic Effects
As of the date of this document, comprehensive proteomic or transcriptomic studies detailing the global cellular changes induced by this compound have not been published. The available data focuses on the direct target engagement and the immediate downstream effect on the autophagy pathway. Future studies employing techniques such as mass spectrometry-based proteomics (e.g., SILAC or TMT labeling) and RNA-sequencing will be crucial to elucidate the broader impact of this compound on cellular protein expression and gene regulation. Such studies would provide valuable insights into potential off-target effects, compensatory mechanisms, and the full therapeutic potential of this compound.
Conclusion
This compound is a valuable research tool for studying the induction of autophagy through the selective disruption of the Beclin 1/Bcl-2 complex. The experimental protocols provided in this guide offer a robust framework for investigating the cellular and molecular effects of this compound and similar compounds. Further research, particularly in the areas of proteomics and transcriptomics, will be instrumental in fully characterizing the cellular response to this promising autophagy-inducing agent.
References
Methodological & Application
Application Notes and Protocols: Western Blot Analysis of LC3-II Conversion Induced by BRD1991
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and long-lived proteins, playing a critical role in cellular homeostasis. A key event in autophagy is the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II). This conversion is a widely accepted hallmark of autophagy induction. BRD1991 has been identified as a novel small molecule inducer of autophagy. It functions by disrupting the inhibitory interaction between Beclin 1 and Bcl-2, a crucial regulatory step in the initiation of autophagosome formation.
These application notes provide a detailed protocol for the analysis of LC3-II conversion in response to this compound treatment using Western blotting. This method allows for the quantitative assessment of autophagy induction, which is essential for studying the compound's mechanism of action and its potential therapeutic applications.
Signaling Pathway of this compound-Induced Autophagy
This compound induces autophagy by targeting the Beclin 1-Bcl-2 complex. Under basal conditions, Bcl-2 sequesters Beclin 1, preventing its participation in the Class III PI3K complex and thereby inhibiting autophagy. This compound disrupts this interaction, liberating Beclin 1 to initiate the formation of the autophagosome.
Caption: this compound disrupts the inhibitory Bcl-2/Beclin 1 complex to induce autophagy.
Quantitative Data Presentation
The following table summarizes representative quantitative data from a Western blot analysis of LC3-II conversion in cells treated with this compound for 24 hours. Data is presented as the mean ratio of LC3-II to the loading control (GAPDH) ± standard deviation (SD) from three independent experiments. To accurately measure autophagic flux, cells were also treated with Bafilomycin A1 (Baf A1), a lysosomal inhibitor that prevents the degradation of LC3-II. An increase in the LC3-II/GAPDH ratio in the presence of Baf A1 indicates an increase in autophagosome synthesis.
| Treatment Group | Concentration (µM) | LC3-II/GAPDH Ratio (Mean ± SD) |
| Vehicle Control (DMSO) | - | 0.25 ± 0.05 |
| Vehicle Control + Baf A1 | - | 0.85 ± 0.10 |
| This compound | 5 | 0.60 ± 0.08 |
| This compound + Baf A1 | 5 | 1.50 ± 0.15 |
| This compound | 10 | 0.95 ± 0.12 |
| This compound + Baf A1 | 10 | 2.20 ± 0.20 |
| This compound | 20 | 1.30 ± 0.18 |
| This compound + Baf A1 | 20 | 3.10 ± 0.25 |
Experimental Protocols
Materials and Reagents
-
Cell Line: HeLa, U2OS, or other suitable cell line
-
Cell Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Bafilomycin A1 (stock solution in DMSO)
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4x)
-
SDS-PAGE Gels (e.g., 4-20% gradient gels)
-
PVDF Membranes
-
Transfer Buffer
-
Blocking Buffer: 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies:
-
Rabbit anti-LC3B antibody
-
Mouse anti-GAPDH antibody (or other suitable loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Enhanced Chemiluminescence (ECL) Substrate
-
Chemiluminescence Imaging System
Experimental Workflow
Caption: Step-by-step workflow for Western blot analysis of LC3-II conversion.
Detailed Protocol
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound or DMSO (vehicle control) for the specified duration (e.g., 24 hours).
-
For autophagic flux analysis, add Bafilomycin A1 (e.g., 100 nM) to the designated wells for the last 2-4 hours of the this compound treatment.
-
-
Cell Lysis and Protein Extraction:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (total protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with primary antibodies against LC3B (e.g., 1:1000 dilution) and GAPDH (e.g., 1:5000 dilution) in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibodies (e.g., 1:5000 dilution) in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's protocol and incubate the membrane for the recommended time.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities for LC3-II and GAPDH using image analysis software (e.g., ImageJ).
-
Normalize the LC3-II band intensity to the corresponding GAPDH band intensity for each sample.
-
Troubleshooting and Considerations
-
LC3-I and LC3-II Band Separation: Ensure optimal gel percentage and running conditions to achieve clear separation of the LC3-I and LC3-II bands.
-
Antibody Specificity: Use a well-validated antibody for LC3B to avoid non-specific bands.
-
Loading Control: GAPDH is a common loading control; however, its expression may be altered under certain conditions. It is advisable to validate the stability of the chosen loading control for the specific experimental setup.
-
Autophagic Flux: The inclusion of a lysosomal inhibitor like Bafilomycin A1 or Chloroquine is crucial to distinguish between an increase in autophagosome formation and a blockage in their degradation.[1]
-
Data Interpretation: An increase in the LC3-II/loading control ratio, especially in the presence of a lysosomal inhibitor, is indicative of induced autophagy.[1] A decrease in the level of p62/SQSTM1, a protein that is degraded by autophagy, can also be used as an additional marker for increased autophagic flux.
References
Application Notes and Protocols: Co-treatment of BRD1991 with Lysosomal Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autophagy is a cellular self-degradation process essential for maintaining homeostasis, which can be co-opted by cancer cells for survival. Targeting this pathway presents a promising avenue for anticancer therapy. BRD1991 is a novel small molecule that induces autophagy by selectively disrupting the inhibitory interaction between Beclin 1 and Bcl-2.[1] Lysosomal inhibitors, such as chloroquine and bafilomycin A1, block the final degradative stage of autophagy. The co-treatment of an autophagy inducer like this compound with a lysosomal inhibitor can lead to the massive accumulation of dysfunctional autophagosomes, a state that can be cytotoxic to cancer cells. This document provides detailed application notes and protocols for investigating the effects of co-treating cells with this compound and lysosomal inhibitors.
Mechanism of Action
This compound initiates autophagy by binding to the BH3 domain-binding groove of Bcl-2, thereby disrupting its interaction with Beclin 1. This frees Beclin 1 to associate with the Class III PI3K complex (PI3KC3), which is crucial for the nucleation of the autophagosome. Lysosomal inhibitors, on the other hand, act at the terminal stage of the autophagic pathway. Chloroquine, a lysosomotropic agent, increases the lysosomal pH, thereby inhibiting the activity of degradative enzymes. Bafilomycin A1 is a more specific inhibitor of the vacuolar H+-ATPase (V-ATPase), which is responsible for acidifying the lysosome. By preventing lysosomal degradation, these inhibitors cause the accumulation of autophagosomes.
Signaling Pathway of this compound-Induced Autophagy and Lysosomal Inhibition
Caption: Signaling pathway of this compound-induced autophagy and its inhibition by lysosomal inhibitors.
Data Presentation
The following table summarizes hypothetical quantitative data from an experiment investigating the co-treatment of a cancer cell line with this compound and a lysosomal inhibitor.
| Treatment Group | LC3-II/GAPDH Ratio (Fold Change) | p62/GAPDH Ratio (Fold Change) | GFP-LC3 Puncta per Cell (Mean ± SD) | Cell Viability (%) |
| Vehicle Control | 1.0 | 1.0 | 2 ± 0.5 | 100 |
| This compound (10 µM) | 2.5 | 0.6 | 15 ± 2.1 | 85 |
| Chloroquine (25 µM) | 3.0 | 2.8 | 18 ± 3.5 | 90 |
| This compound + Chloroquine | 5.8 | 4.5 | 45 ± 5.2 | 40 |
| Bafilomycin A1 (50 nM) | 3.5 | 3.2 | 22 ± 2.8 | 92 |
| This compound + Bafilomycin A1 | 6.5 | 5.1 | 55 ± 6.1 | 35 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Human cancer cell lines (e.g., HeLa, MCF-7, U87-MG).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Protocol:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates for Western blotting, 24-well plates with coverslips for immunofluorescence).
-
Allow cells to adhere and reach 60-70% confluency.
-
Treat cells with this compound (e.g., 10 µM) and/or a lysosomal inhibitor (e.g., 25 µM chloroquine or 50 nM bafilomycin A1) for the desired time period (e.g., 6, 12, or 24 hours). A vehicle control (e.g., DMSO) should be included.
-
Western Blotting for Autophagy Markers
-
Objective: To quantify the levels of LC3-II (a marker of autophagosome formation) and p62/SQSTM1 (an autophagy substrate that is degraded in autolysosomes).
-
Procedure:
-
Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3 (to detect both LC3-I and LC3-II) and p62 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities using densitometry software. The ratio of LC3-II to the loading control is a measure of autophagosome number. A decrease in p62 levels indicates successful autophagic degradation, while an increase upon co-treatment with a lysosomal inhibitor confirms autophagic flux.
-
Immunofluorescence for GFP-LC3 Puncta
-
Objective: To visualize and quantify the formation of autophagosomes.
-
Procedure:
-
Transfect cells with a GFP-LC3 expression vector.
-
Seed the transfected cells on coverslips in a 24-well plate.
-
Treat the cells as described in Protocol 1.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Mount the coverslips on microscope slides with a mounting medium containing DAPI to stain the nuclei.
-
Visualize the cells using a fluorescence microscope.
-
Count the number of GFP-LC3 puncta (dots) per cell in multiple fields of view. An increase in the number of puncta indicates an accumulation of autophagosomes.
-
Cell Viability Assay
-
Objective: To determine the cytotoxic effect of the co-treatment.
-
Procedure:
-
Seed cells in a 96-well plate.
-
Treat the cells with this compound and/or a lysosomal inhibitor for the desired duration.
-
Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Experimental Workflow
Caption: A generalized experimental workflow for assessing autophagic flux and cell viability.
Conclusion
The co-treatment of this compound with lysosomal inhibitors provides a powerful strategy to study autophagic flux and to potentially induce cancer cell death. The protocols outlined in this document offer a framework for researchers to investigate this promising therapeutic approach. It is recommended to optimize drug concentrations and treatment times for each specific cell line and experimental setup.
References
Application Notes and Protocols for Determining Optimal BRD1991 Concentration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining the optimal concentration of BRD1991, a selective disruptor of the Beclin 1/Bcl-2 interaction, for in vitro experiments. The protocols outlined below will enable researchers to establish a therapeutic window where this compound effectively induces autophagy without causing significant cytotoxicity.
Introduction
This compound is a small molecule compound that promotes autophagy by selectively interfering with the binding of Beclin 1 to Bcl-2.[1][2] This interaction is a key regulatory point in the autophagy pathway, where the sequestration of Beclin 1 by Bcl-2 inhibits the initiation of autophagosome formation.[3][4] By disrupting this complex, this compound liberates Beclin 1, allowing it to participate in the class III phosphatidylinositol 3-kinase (PI3KC3) complex, which is essential for the nucleation of the autophagosomal membrane and subsequent induction of autophagic flux.[4][5][6]
The selective nature of this compound, which favors the disruption of the Beclin 1/Bcl-2 interaction over that of pro-apoptotic proteins like Bax with Bcl-2, suggests a window for inducing autophagy without triggering apoptosis.[2] However, at higher concentrations, off-target effects or excessive autophagy can lead to cytotoxicity.[2] Therefore, it is crucial to determine the optimal concentration range for this compound in each specific cell line and experimental context.
These notes provide detailed protocols for conducting dose-response experiments to identify the optimal concentration of this compound for maximizing autophagy induction while minimizing cell death.
Data Presentation
Quantitative Data Summary for this compound
| Parameter | Value | Cell Line | Assay | Source |
| IC50 (Beclin 1/Bcl-2 binding) | Micromolar (µM) range | In vitro | AlphaLISA | [2] |
| Effective Concentration (Autophagy Induction) | 20 µM | HeLa/GFP-LC3 | GFP-LC3 puncta formation | [1][2] |
| Cytotoxicity | Mild at 20 µM | HeLa | CellTiter-Glo | [2] |
| Dose-Response Range Tested | 156 nM to 10 µM | In vitro | AlphaLISA | [2] |
Signaling Pathway
Caption: this compound disrupts the inhibitory Beclin 1/Bcl-2 complex, inducing autophagy.
Experimental Protocols
To determine the optimal concentration of this compound, a two-pronged approach is recommended: first, assess its cytotoxic profile across a range of concentrations, and second, quantify the induction of autophagy within a non-toxic concentration range.
Experimental Workflow
Caption: Workflow for determining the optimal experimental concentration of this compound.
Cell Culture and Treatment
This protocol is a general guideline and should be optimized for the specific cell line being used.
Materials:
-
Selected mammalian cell line (e.g., HeLa, HEK293, or a cell line relevant to the research area)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear or white-walled microplates (for cytotoxicity and luminescence-based assays)
-
Glass coverslips in 24-well plates (for fluorescence microscopy)
-
6-well plates (for Western blotting)
Procedure:
-
Culture cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO2.
-
For cytotoxicity and autophagy assays, seed the cells into 96-well plates, 24-well plates with coverslips, or 6-well plates at a density that will result in 70-80% confluency at the time of analysis. Allow cells to adhere overnight.
-
Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is from 0.1 µM to 50 µM.[2][7] It is important to include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24 to 48 hours). A 24-hour incubation is a common starting point.[1][2]
Cytotoxicity Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Procedure:
-
After the treatment period, allow the 96-well plate to equilibrate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Autophagy Induction Assays
It is recommended to use at least two different methods to reliably measure autophagy.[8][9]
This method relies on the visualization of the translocation of microtubule-associated protein 1A/1B-light chain 3 (LC3) to autophagosomes.
Procedure:
-
Use cells stably expressing a GFP-LC3 fusion protein.
-
Following treatment with this compound, wash the cells on coverslips twice with ice-cold PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.
-
Visualize the cells using a fluorescence microscope.
-
Capture images from multiple random fields for each treatment condition.
-
Quantify the number of GFP-LC3 puncta per cell. An increase in the number of puncta indicates an increase in autophagosome formation.[2]
This assay measures the conversion of the cytosolic form of LC3 (LC3-I) to the autophagosome-associated, lipidated form (LC3-II). An increase in the LC3-II/LC3-I ratio is indicative of autophagy induction.[8][9] To measure autophagic flux, it is crucial to perform the experiment in the presence and absence of a lysosomal inhibitor like Bafilomycin A1.[2]
Procedure:
-
In a parallel experiment, treat cells in 6-well plates with this compound as described above. For each this compound concentration, have a corresponding well that is also treated with a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) for the final 2-4 hours of the this compound treatment.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against LC3B overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities for LC3-I and LC3-II. The accumulation of LC3-II in the presence of a lysosomal inhibitor provides a measure of autophagic flux.[2][9]
Data Analysis and Interpretation
-
Cytotoxicity: Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve. Determine the concentration at which viability drops significantly (e.g., below 80-90%).
-
Autophagy Induction:
-
GFP-LC3 Puncta: Plot the average number of puncta per cell against the this compound concentration.
-
LC3 Western Blot: Plot the ratio of LC3-II/LC3-I or the intensity of the LC3-II band against the this compound concentration. The autophagic flux can be determined by the difference in LC3-II levels between samples with and without the lysosomal inhibitor.
-
-
Optimal Concentration: The optimal concentration of this compound will be the one that gives a robust induction of autophagy (a significant increase in GFP-LC3 puncta or LC3-II accumulation) without causing substantial cytotoxicity. This is typically the peak of the autophagy induction curve that falls within the non-toxic concentration range determined by the viability assay. Based on existing literature, a starting point for effective concentration is around 20 µM, but this should be empirically determined for each cell line.[1][2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. High Throughput Screens to Identify Autophagy Inducers that Function by Disrupting Beclin 1/Bcl-2 Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Beclin 1 network regulates autophagy and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Beclin 1 interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Autophagosome targeting and membrane curvature sensing by Barkor/Atg14(L) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. awsprod-cellsignal.com [awsprod-cellsignal.com]
- 7. Designing drug response experiments and quantifying their results - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Autophagy: assays and artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring Autophagy in Stressed Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BRD1991 in High-Throughput Screening for Autophagy Modulators
Audience: Researchers, scientists, and drug development professionals.
Introduction
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis.[1][2][3] Its dysregulation is implicated in a wide range of diseases, including cancer, neurodegenerative disorders, and infectious diseases, making it an attractive target for therapeutic intervention.[4][5][6] High-throughput screening (HTS) has emerged as a powerful tool for identifying novel small-molecule modulators of autophagy.[5][6][7] This document provides detailed application notes and protocols for the use of BRD1991, a small molecule identified from a high-throughput screen, as a modulator of autophagy. This compound induces autophagy by disrupting the interaction between Beclin 1 and Bcl-2, a key negative regulatory step in the autophagy pathway.[1]
Mechanism of Action of this compound
Under basal conditions, the autophagy protein Beclin 1 is inhibited through its interaction with the anti-apoptotic protein Bcl-2.[1] The disruption of this Beclin 1/Bcl-2 complex is a critical step for the initiation of autophagy.[1] this compound was identified in a screen for compounds that specifically disrupt this protein-protein interaction. By binding to Bcl-2, this compound releases Beclin 1, allowing it to participate in the formation of the autophagosome, thereby inducing autophagic flux.[1]
References
- 1. High Throughput Screens to Identify Autophagy Inducers that Function by Disrupting Beclin 1/Bcl-2 Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Throughput Screens To Identify Autophagy Inducers That Function by Disrupting Beclin 1/Bcl-2 Binding. | Broad Institute [broadinstitute.org]
- 3. An Overview of the Molecular Mechanism of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Throughput Techniques for Autophagy Research | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. High throughput screening for drug discovery of autophagy modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. High throughput screening for autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting BRD1991 experimental results
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using BRD1991, a selective disruptor of the Beclin 1/Bcl-2 complex that induces autophagy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound selectively disrupts the interaction between Beclin 1 and Bcl-2.[1][2][3] Under basal conditions, Bcl-2 sequesters Beclin 1, inhibiting its function in the autophagy pathway. By binding to the hydrophobic groove of Bcl-2, this compound prevents this interaction, freeing Beclin 1 to participate in the initiation of autophagy.[4] Unlike other BH3 mimetics such as ABT-737, this compound is selective for the Beclin 1/Bcl-2 interaction and does not significantly disrupt the Bax/Bcl-2 or Bim/Bcl-2 interactions at effective concentrations, thus inducing autophagy without triggering apoptosis.[2][4]
Q2: What is the expected outcome of this compound treatment on cells?
A2: Treatment with this compound is expected to induce autophagic flux.[1][2] This can be observed through several key cellular changes:
-
An increase in the formation of autophagosomes, which can be visualized as puncta in cells expressing fluorescently-tagged LC3 (e.g., GFP-LC3).[4]
-
An increase in the conversion of the cytosolic form of LC3 (LC3-I) to its lipidated, autophagosome-associated form (LC3-II), detectable by Western blot.[4]
-
At effective concentrations for autophagy induction, this compound should exhibit minimal cytotoxicity and not induce markers of apoptosis, such as PARP cleavage.[4]
Q3: What are the recommended working concentrations for this compound?
A3: Based on published studies, effective concentrations for inducing autophagy in cell culture are typically in the micromolar range. For example, a concentration of 20 μM for 24 hours has been shown to induce complete autophagic flux in HeLa/GFP-LC3 cells.[1] However, the optimal concentration is cell-type dependent and should be determined empirically through a dose-response experiment.
Q4: How should I dissolve and store this compound?
A4: this compound is soluble in DMSO, with a stock solution of 10 mM being common.[2] For storage, the solid powder should be kept at -20°C for up to 12 months. In solvent, it is recommended to store at -80°C for up to 6 months.[2]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
Issue 1: No induction of autophagy is observed after this compound treatment.
| Possible Cause | Recommended Solution |
| Suboptimal Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Concentrations may vary between cell types. |
| Insufficient Treatment Time | Conduct a time-course experiment to identify the optimal treatment duration. Autophagic flux is a dynamic process, and key markers may be transient. |
| Incorrect Assessment of Autophagic Flux | The accumulation of autophagosomes can indicate either an induction of their formation or a blockage in their degradation. It is crucial to assess autophagic flux by including a lysosomal inhibitor control, such as Bafilomycin A1. An increase in LC3-II levels in the presence of this compound and Bafilomycin A1, compared to Bafilomycin A1 alone, confirms an increase in autophagic flux.[4] |
| Compound Inactivity | Ensure the compound has been stored correctly to prevent degradation. If possible, verify the activity of the compound in a positive control cell line known to respond to this compound. |
| Cell Line Insensitivity | The cellular machinery for autophagy can vary between cell lines. Consider testing a different cell line or exploring the expression levels of key autophagy-related proteins like Beclin 1 and Bcl-2 in your current model. |
Issue 2: Significant cell death is observed after this compound treatment.
| Possible Cause | Recommended Solution |
| Concentration Too High | High concentrations of this compound (>20 μM) may lead to off-target effects and cytotoxicity.[4] Reduce the concentration and perform a dose-response curve to find a concentration that induces autophagy with minimal impact on cell viability. |
| Prolonged Treatment Duration | Extended exposure to any compound can lead to cellular stress and death. Optimize the treatment time to the shortest duration required to observe the desired autophagic response. |
| Cell Line Sensitivity | Some cell lines may be more sensitive to perturbations in the Bcl-2 family of proteins. Assess cell viability using methods like MTT or trypan blue exclusion assays across a range of this compound concentrations. |
| Apoptosis Induction | Although this compound is designed to be selective, at very high concentrations it might disrupt other Bcl-2 interactions.[4] To confirm if the observed cell death is apoptotic, perform assays for markers like cleaved PARP or caspase-3 activity.[4] If apoptosis is confirmed, lower the concentration of this compound. |
Quantitative Data Summary
The following table summarizes the dose-response data for the inhibition of Beclin 1/Bcl-2 and Bax/Bcl-2 interactions by this compound and the control compound ABT-737.
| Compound | Target Interaction | IC50 (μM) | Selectivity Window |
| This compound | Beclin 1/Bcl-2 | ~10-20 | Selective for Beclin 1/Bcl-2 |
| Bax/Bcl-2 | >20 | ||
| ABT-737 | Beclin 1/Bcl-2 | <1 | Non-selective |
| Bax/Bcl-2 | <1 |
Data synthesized from dose-response curves presented in Chiang et al., 2018.[4]
Experimental Protocols
1. GFP-LC3 Puncta Formation Assay
This method is used to visualize the formation of autophagosomes.
-
Cell Seeding: Plate cells stably expressing GFP-LC3 on glass coverslips or in glass-bottom dishes. Allow the cells to adhere overnight.
-
Treatment: Treat the cells with the desired concentration of this compound, a vehicle control (DMSO), and a positive control (e.g., starvation medium). For assessing autophagic flux, include a condition with a lysosomal inhibitor like Bafilomycin A1 (100 nM) for the last 2-4 hours of the experiment, both alone and in combination with this compound.
-
Fixation and Staining: After the treatment period, wash the cells with PBS, fix with 4% paraformaldehyde, and permeabilize with 0.1% Triton X-100. If desired, counterstain the nuclei with DAPI.
-
Imaging: Acquire images using a fluorescence microscope.
-
Quantification: Count the number of GFP-LC3 puncta per cell. A significant increase in the number of puncta in this compound-treated cells compared to the vehicle control indicates the induction of autophagosome formation. An even greater number of puncta in the cells treated with both this compound and Bafilomycin A1 confirms an increase in autophagic flux.
2. Western Blot for LC3 Conversion
This method quantifies the conversion of LC3-I to LC3-II.
-
Cell Lysis: After treatment as described above (including Bafilomycin A1 controls), wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel (a higher percentage gel, e.g., 15%, is recommended for better separation of LC3-I and LC3-II). Transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody against LC3. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio or the LC3-II/actin ratio in this compound-treated cells indicates the induction of autophagy.
Visualizations
Caption: Mechanism of action of this compound in inducing autophagy.
Caption: General experimental workflow for assessing this compound-induced autophagy.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Beclin 1/Bcl-2 inhibitor | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. High Throughput Screens to Identify Autophagy Inducers that Function by Disrupting Beclin 1/Bcl-2 Binding - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing BRD1991 Concentration to Avoid Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for utilizing BRD1991, a small molecule disruptor of the Beclin 1/Bcl-2 complex, while minimizing potential cytotoxic effects. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist in your research and development endeavors.
Quick Reference: this compound Properties
| Property | Value |
| Primary Target | Beclin 1/Bcl-2 Interaction |
| Mechanism of Action | Induces autophagy by disrupting the inhibitory interaction between Beclin 1 and Bcl-2.[1][2] |
| Reported Effective Concentration | 10-20 µM for autophagy induction in HeLa cells. |
| Observed Cytotoxicity | Mild cytotoxicity reported at 20 µM in HeLa cells.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in my experiments?
A1: Based on published data, a starting concentration range of 1-20 µM is recommended for initial experiments. It is crucial to perform a dose-response experiment in your specific cell line to determine the optimal concentration that induces autophagy with minimal impact on cell viability.
Q2: I am observing significant cell death at concentrations expected to induce autophagy. What could be the cause?
A2: Several factors could contribute to unexpected cytotoxicity:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to small molecule inhibitors. Your cell line may be more sensitive to this compound than those reported in the literature.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level for your cells (typically ≤0.1%). Always include a vehicle-only control in your experiments.
-
Compound Stability: this compound may degrade in culture medium over long incubation periods. Prepare fresh dilutions from a stable stock solution for each experiment.
-
Off-Target Effects: At higher concentrations, small molecules can have off-target effects that may contribute to cytotoxicity.[4]
Q3: How can I determine if the observed cell death is due to apoptosis or necrosis?
A3: An Annexin V and Propidium Iodide (PI) staining assay followed by flow cytometry is the standard method to differentiate between apoptotic and necrotic cell death.[5][6][7]
-
Early Apoptosis: Annexin V positive, PI negative.[8]
-
Late Apoptosis/Necrosis: Annexin V positive, PI positive.[8]
-
Necrosis: Annexin V negative, PI positive.[8]
Q4: What are the key signaling pathways I should be aware of when using this compound?
A4: this compound primarily targets the interaction between Beclin 1 and Bcl-2, which is a critical regulatory point for both autophagy and apoptosis.[1][2][9][10] Understanding this pathway is essential for interpreting your results.
Troubleshooting Guide: Cytotoxicity and Cell Viability Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High cell death at expected active concentrations | Cell line is highly sensitive to this compound. Solvent concentration is too high. Compound has degraded. | Perform a dose-response curve to determine the IC50 value for your specific cell line. Ensure the final solvent concentration is ≤0.1% and include a vehicle control. Prepare fresh dilutions of this compound for each experiment. |
| Inconsistent IC50 values between experiments | Variations in cell seeding density. Inconsistent incubation times. Pipetting errors. | Ensure a homogenous cell suspension and consistent seeding density. Standardize the incubation time for all experiments. Use calibrated pipettes and consider serial dilutions for accuracy.[11] |
| No observable effect on cell viability, even at high concentrations | The cell line may be resistant to this compound-induced cytotoxicity. The chosen viability assay is not sensitive enough. | Confirm the expression of Bcl-2 and Beclin 1 in your cell line. Consider using a more sensitive assay, such as a real-time live-cell imaging system. |
Experimental Protocols
Protocol 1: Determining the Dose-Response and IC50 of this compound using a Luminescent ATP-based Assay (e.g., CellTiter-Glo®)
This protocol outlines the steps to assess the cytotoxic effect of this compound and determine its half-maximal inhibitory concentration (IC50).
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
Luminescent ATP-based cell viability assay kit (e.g., CellTiter-Glo®)
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding: a. Culture cells to ~80% confluency. b. Harvest cells and perform a cell count. c. Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/100 µL). d. Seed 100 µL of the cell suspension into each well of an opaque-walled 96-well plate. e. Incubate the plate for 24 hours to allow cells to attach.
-
Compound Preparation and Treatment: a. Prepare a serial dilution of this compound in complete cell culture medium. A common starting range is a logarithmic dilution from 0.1 µM to 100 µM. b. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only). c. Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: a. Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Data Acquisition and Analysis: a. Follow the manufacturer's instructions for the luminescent ATP-based assay. b. Measure the luminescence of each well using a plate reader. c. Subtract the average luminescence of the no-cell control from all other wells. d. Normalize the data to the vehicle control by setting the average luminescence of the vehicle control wells to 100%. e. Plot the normalized viability against the logarithm of the this compound concentration and fit a non-linear regression curve to determine the IC50 value.[12][13][14][15]
Protocol 2: Differentiating Apoptosis and Necrosis using Annexin V/PI Staining
This protocol allows for the differentiation of viable, apoptotic, and necrotic cells following treatment with this compound.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: a. Harvest both adherent and floating cells from your control and this compound-treated cultures. b. Centrifuge the cell suspension and discard the supernatant. c. Wash the cells twice with cold PBS.
-
Staining: a. Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. b. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube. c. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension. d. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: a. Add 400 µL of 1X Binding Buffer to each tube. b. Analyze the cells by flow cytometry within one hour of staining. c. Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.
Signaling Pathways and Experimental Workflows
Beclin 1/Bcl-2 Interaction in Autophagy and Apoptosis
This compound acts at a critical juncture between cell survival and cell death pathways. The following diagram illustrates the central role of the Beclin 1/Bcl-2 interaction.
Caption: this compound disrupts the Beclin 1:Bcl-2 complex, promoting autophagy.
Experimental Workflow for Optimizing this compound Concentration
The following diagram outlines a logical workflow for determining the optimal, non-toxic concentration of this compound for your experiments.
Caption: Workflow for determining the optimal concentration of this compound.
References
- 1. Regulation of the Autophagic Bcl-2/Beclin 1 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bcl-2:Beclin 1 complex: multiple, mechanisms regulating autophagy/apoptosis toggle switch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High Throughput Screens to Identify Autophagy Inducers that Function by Disrupting Beclin 1/Bcl-2 Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bdbiosciences.com [bdbiosciences.com]
- 7. Modified annexin V/propidium iodide apoptosis assay for accurate assessment of cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bosterbio.com [bosterbio.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dose-response and threshold effects in cytotoxicity and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Study of dose-response relationship in contact sensitivity using an in vitro assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Forecasting cell death dose-response from early signal transduction responses in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
BRD1991 in DMSO: A Technical Guide to Stability and Solubility
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and solubility of BRD1991 in Dimethyl Sulfoxide (DMSO). Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).
Q2: What is the solubility of this compound in DMSO?
A2: this compound has a reported solubility of 10 mM in DMSO.[1]
Q3: How should I prepare a stock solution of this compound in DMSO?
A3: To prepare a stock solution, it is recommended to dissolve the solid powder of this compound in a sufficient volume of high-purity DMSO to achieve the desired concentration, for example, 10 mM. Ensure the solution is thoroughly mixed to achieve complete dissolution. For a detailed protocol, please refer to the "Experimental Protocols" section.
Q4: What are the recommended storage conditions for this compound?
A4: For optimal stability, this compound should be stored as a solid powder at -20°C for up to 12 months or at 4°C for up to 6 months.[1] Once dissolved in a solvent such as DMSO, the solution should be stored at -80°C for up to 6 months or at -20°C for up to 6 months.[1]
Q5: How does this compound function?
A5: this compound is a small molecule that selectively disrupts the binding of Beclin 1 to Bcl-2.[1][2] This disruption induces autophagic flux with minimal cytotoxic effects.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in the this compound DMSO stock solution upon storage. | The storage temperature is too high, or the solution has undergone multiple freeze-thaw cycles. | Store the stock solution at -80°C in small aliquots to minimize freeze-thaw cycles. Before use, gently warm the aliquot to room temperature and vortex briefly to ensure complete dissolution. |
| Inconsistent experimental results using this compound. | The compound may have degraded due to improper storage or handling. The presence of water in DMSO can also lead to compound degradation over time.[3][4] | Prepare fresh stock solutions regularly. Use high-purity, anhydrous DMSO to prepare solutions. Conduct a stability test of your stock solution if degradation is suspected. |
| Difficulty in dissolving this compound in DMSO at the desired concentration. | The solubility limit may have been exceeded, or the compound requires more time to dissolve. | Try preparing a more dilute stock solution. Gently warm the solution and vortex or sonicate briefly to aid dissolution. |
| Observed cytotoxicity at concentrations expected to be non-toxic. | The final concentration of DMSO in the cell culture medium may be too high. DMSO itself can have effects on cells.[5][6] | Ensure the final concentration of DMSO in your experimental setup is kept to a minimum, typically below 0.5%, and that the same concentration is used in your vehicle control. |
Quantitative Data Summary
The following table summarizes the key quantitative information for this compound.
| Parameter | Value | Reference |
| Solubility in DMSO | 10 mM | [1] |
| Storage (Solid Powder) | -20°C (12 Months), 4°C (6 Months) | [1] |
| Storage (In Solvent) | -80°C (6 Months), -20°C (6 Months) | [1] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the required amount of DMSO to achieve a 10 mM concentration. The molecular weight of this compound is 608.56 g/mol .
-
Carefully add the calculated volume of DMSO to the vial containing the this compound powder.
-
Cap the vial tightly and vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Protocol for Assessing the Stability of this compound in DMSO
This protocol outlines a general method for researchers to assess the stability of their this compound stock solution over time and under different conditions.
-
Materials:
-
This compound in DMSO stock solution
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
Appropriate mobile phase solvents
-
UV detector
-
-
Procedure:
-
Time-Zero Analysis: Immediately after preparing the this compound stock solution, take an aliquot and dilute it to a suitable concentration for HPLC analysis. This will serve as your baseline (T=0) measurement.
-
Storage: Store the remaining aliquots under the desired conditions to be tested (e.g., -20°C, 4°C, room temperature, multiple freeze-thaw cycles).
-
Time-Point Analysis: At regular intervals (e.g., 1 week, 1 month, 3 months), retrieve an aliquot from each storage condition.
-
HPLC Analysis: Analyze the samples by HPLC. The stability is assessed by comparing the peak area of the this compound peak at each time point to the peak area at T=0. A decrease in the peak area suggests degradation. The appearance of new peaks may indicate the formation of degradation products.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Visualizations
Caption: Workflow for assessing this compound stability in DMSO.
Caption: this compound mode of action in inducing autophagy.
References
- 1. This compound | Beclin 1/Bcl-2 inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Low dose dimethyl sulfoxide driven gross molecular changes have the potential to interfere with various cellular processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of BRD1991 in cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of BRD1991 in cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a novel small molecule identified to induce autophagy.[1] Its primary mechanism of action is the disruption of the protein-protein interaction between Beclin 1 and Bcl-2.[1] Under normal conditions, Bcl-2 sequesters Beclin 1, inhibiting its function in the initiation of autophagy.[1] By binding to the BH3 pocket of Bcl-2, this compound prevents this interaction, freeing Beclin 1 to participate in the autophagy pathway, leading to the formation of autophagosomes.[1]
Q2: What are the known off-target effects of this compound?
A2: The primary publication on this compound suggests a degree of selectivity. The compound was shown to selectively disrupt the Beclin 1/Bcl-2 interaction over the Bax/Bcl-2 and Bim/Bcl-2 interactions at lower concentrations.[1] However, at concentrations higher than 20 μM, it may disrupt the binding of Bcl-2 to other pro-apoptotic BH3 domain-containing molecules like Bax.[1] This could potentially lead to off-target effects related to the modulation of apoptosis. Comprehensive kinase profiling and broader toxicity studies for this compound are not yet publicly available.
Q3: My cells are showing signs of apoptosis after treatment with this compound. What could be the cause?
A3: If you observe apoptosis, it is possible that the concentration of this compound being used is high enough to cause off-target effects. At concentrations exceeding 20 μM, this compound may inhibit the interaction of Bcl-2 with pro-apoptotic proteins such as Bax.[1] This can lead to the induction of the apoptotic pathway. We recommend performing a dose-response experiment to determine the optimal concentration that induces autophagy with minimal cytotoxicity and apoptosis in your specific cell line.
Q4: How can I confirm that this compound is inducing autophagy in my cells?
A4: There are several well-established assays to confirm the induction of autophagy. A common method is to monitor the formation of GFP-LC3 puncta.[1] In this assay, an increase in the number of fluorescent puncta per cell indicates the formation of autophagosomes. Another method is to perform a Western blot analysis to detect the conversion of LC3-I to the lipidated, autophagosome-associated form, LC3-II.[1] To confirm an increase in autophagic flux, these experiments should be performed in the presence and absence of a lysosomal inhibitor like bafilomycin A1.[1]
Data Summary
Table 1: In Vitro Selectivity of this compound
| Interaction | IC50 (µM) |
| Beclin 1 / Bcl-2 | Micromolar range[1] |
| Bax BH3 peptide / Bcl-2 | > 20 µM[1] |
Note: Specific IC50 values for the Beclin 1/Bcl-2 interaction were not explicitly stated in the referenced publication but were described as being in the micromolar range.
Experimental Protocols
1. AlphaLISA Assay for Beclin 1/Bcl-2 Interaction Disruption
This protocol is a generalized procedure based on the description in the primary literature.[1]
-
Materials:
-
Recombinant Bcl-2 protein
-
Biotinylated Beclin 1 BH3 peptide
-
Streptavidin-coated Donor beads
-
Anti-tag antibody-conjugated Acceptor beads
-
This compound and control compounds
-
Assay buffer
-
384-well microplates
-
-
Procedure:
-
Prepare serial dilutions of this compound and control compounds.
-
In a 384-well plate, add recombinant Bcl-2 protein and biotinylated Beclin 1 BH3 peptide.
-
Add the diluted compounds to the wells.
-
Incubate the mixture to allow for binding.
-
Add Streptavidin-coated Donor beads and anti-tag Acceptor beads.
-
Incubate in the dark.
-
Read the plate on an AlphaScreen-capable plate reader.
-
A decrease in the AlphaLISA signal indicates disruption of the Beclin 1/Bcl-2 interaction.
-
2. GFP-LC3 Puncta Formation Assay for Autophagy Induction
This protocol is a standard method for monitoring autophagy.[1]
-
Materials:
-
Cells stably expressing GFP-LC3
-
This compound and control compounds (e.g., DMSO, rapamycin)
-
Bafilomycin A1 (optional, for flux experiments)
-
Culture medium and supplements
-
Fluorescence microscope
-
-
Procedure:
-
Plate GFP-LC3 expressing cells in a suitable imaging dish or plate.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of this compound or control compounds. For autophagic flux assessment, co-treat a set of wells with bafilomycin A1.
-
Incubate for a desired period (e.g., 6-24 hours).
-
Fix the cells with paraformaldehyde.
-
Image the cells using a fluorescence microscope.
-
Quantify the number of GFP-LC3 puncta per cell. An increase in puncta indicates autophagosome formation.
-
Visualizations
Caption: On-target mechanism of this compound in inducing autophagy.
Caption: Troubleshooting logic for on-target vs. off-target effects of this compound.
References
Technical Support Center: BRD1991-Induced Autophagy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing BRD1991 to induce autophagy. Our aim is to help you address inconsistencies and obtain reliable, reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound-induced autophagy?
A1: this compound induces autophagy by selectively disrupting the interaction between Beclin 1 and Bcl-2.[1][2] Under basal conditions, Bcl-2 sequesters Beclin 1, inhibiting its function in the autophagy pathway. By binding to the BH3 domain of Bcl-2, this compound releases Beclin 1, allowing it to participate in the formation of the Class III phosphatidylinositol 3-kinase (PI3K) complex, which is essential for the initiation of autophagosome formation.[2][3]
Q2: At what concentration and for how long should I treat my cells with this compound?
A2: A common starting point for this compound is a concentration of 20 μM for 24 hours.[1][2] This concentration has been shown to induce complete autophagic flux in HeLa cells expressing GFP-LC3.[1] However, it's important to note that optimal concentrations and treatment times can vary depending on the cell line and experimental conditions. We recommend performing a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. Be aware that mild cytotoxicity has been observed at 20 μM in some cell lines.[2]
Q3: How can I be sure that the observed increase in autophagy markers is due to induction and not a blockage of the pathway?
A3: This is a critical question in autophagy research. An increase in autophagosomes (and markers like LC3-II) can signify either increased formation (induction) or decreased degradation (blockage). To distinguish between these possibilities, you should perform an autophagy flux assay.[4] This is typically done by treating cells with this compound in the presence and absence of a lysosomal inhibitor, such as bafilomycin A1 or chloroquine.[5] A further increase in LC3-II levels in the presence of the inhibitor compared to this compound alone indicates a functional autophagic flux.[6]
Q4: Can this compound induce apoptosis?
A4: this compound was specifically identified as a compound that induces autophagy without triggering apoptosis or other forms of cell death at concentrations effective for autophagy induction.[1][2] Studies have shown that at concentrations of 10 and 20 μM, this compound does not induce cleavage of PARP, a marker of apoptosis.[2] However, as with any compound, off-target effects are possible at higher concentrations or in specific cellular contexts.
Troubleshooting Guide for Inconsistent this compound-Induced Autophagy
Inconsistent induction of autophagy can be a significant challenge. This guide addresses common issues and provides potential solutions.
Issue 1: High Variability Between Experiments
Potential Causes:
-
Cell Culture Conditions: Differences in cell confluency, passage number, and serum composition can all impact the basal level of autophagy and the cell's response to stimuli.[7]
-
Compound Stability: Improper storage or handling of this compound can lead to degradation and loss of activity.
-
Inconsistent Treatment Parameters: Variations in incubation times or final compound concentrations.
Solutions:
-
Standardize Cell Culture:
-
Use cells within a consistent and low passage number range.
-
Plate cells at a consistent density and allow them to adhere and stabilize for the same amount of time before treatment.
-
Use the same batch of serum for a set of experiments, as different lots can have varying levels of growth factors that affect mTOR signaling and autophagy.[7]
-
-
Proper Compound Handling:
-
Prepare fresh dilutions of this compound from a concentrated stock for each experiment.
-
Store the stock solution according to the manufacturer's instructions, typically at -20°C or -80°C, and avoid repeated freeze-thaw cycles.
-
-
Precise Experimental Execution:
-
Use calibrated pipettes to ensure accurate dosing.
-
Ensure consistent incubation times for all conditions.
-
Issue 2: No or Weak Induction of Autophagy
Potential Causes:
-
Suboptimal Compound Concentration or Treatment Time: The standard 20 μM for 24 hours may not be optimal for your cell line.
-
Cell Line Resistance: Some cell lines may be inherently resistant to autophagy induction through the Beclin 1/Bcl-2 axis.
-
Insensitive Detection Method: The method used to assess autophagy may not be sensitive enough to detect changes.
Solutions:
-
Optimization: Perform a dose-response (e.g., 5, 10, 20, 40 μM) and time-course (e.g., 6, 12, 24, 48 hours) experiment to find the optimal conditions for your cell line.
-
Positive Controls: Always include a known autophagy inducer, such as starvation (culturing in HBSS or EBSS) or rapamycin, to ensure your cells are capable of undergoing autophagy and your detection methods are working.
-
Multiple Assays: Use at least two different methods to assess autophagy. For example, combine Western blotting for LC3-II and p62 with fluorescence microscopy for GFP-LC3 puncta.
Issue 3: Accumulation of Autophagy Markers Suggests Blockage, Not Induction
Potential Causes:
-
Misinterpretation of Data: An increase in LC3-II alone is not sufficient to conclude autophagy induction.[4][8]
-
Off-Target Effects: At high concentrations or in certain cell types, this compound could potentially interfere with lysosomal function, although this has not been reported.
Solutions:
-
Perform Autophagy Flux Assays: As mentioned in the FAQs, this is essential. Treat cells with this compound with and without a lysosomal inhibitor like bafilomycin A1 (100 nM for the last 2-4 hours of treatment) or chloroquine (50 µM for the last 2-4 hours of treatment).[6] If this compound is truly inducing autophagy, you will see a significant accumulation of LC3-II in the co-treated samples compared to this compound alone.
-
Monitor p62/SQSTM1 Levels: p62 is a protein that is degraded by autophagy.[9] Therefore, induction of autophagy should lead to a decrease in p62 levels.[10] If you observe an increase in both LC3-II and p62, this strongly suggests a blockage in the autophagic pathway.
Data Presentation
Table 1: Expected Outcomes of this compound Treatment on Autophagy Markers
| Treatment Condition | LC3-II Levels | p62/SQSTM1 Levels | GFP-LC3 Puncta | Interpretation |
| Untreated Control | Basal | Basal | Low/Diffuse | Basal Autophagy |
| This compound (20 µM, 24h) | Increased | Decreased | Increased Puncta | Autophagy Induction |
| Bafilomycin A1 (100 nM, 4h) | Increased | Increased | Increased Puncta | Autophagy Blockage |
| This compound + Bafilomycin A1 | Further Increased (vs. This compound alone) | Increased/No Change | Increased Puncta | Functional Autophagic Flux |
Experimental Protocols
Protocol 1: Western Blotting for LC3-II and p62/SQSTM1
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
-
Scrape the cells and collect the lysate.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C to pellet cell debris.[12]
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[11]
-
Incubate with primary antibodies against LC3 (to detect both LC3-I and LC3-II) and p62/SQSTM1 overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize bands using an ECL detection system.
-
-
Quantification:
-
Quantify the band intensities using densitometry software.
-
The key metric is the amount of LC3-II, often normalized to the loading control.[12]
-
Protocol 2: GFP-LC3 Puncta Formation Assay
-
Cell Culture and Transfection:
-
Plate cells stably or transiently expressing a GFP-LC3 fusion protein on glass coverslips or in imaging-quality multi-well plates.
-
If transiently transfecting, allow 24-48 hours for protein expression before treatment.
-
-
Treatment:
-
Treat cells with this compound and appropriate controls as per your experimental design.
-
-
Cell Fixation and Imaging:
-
After treatment, wash cells with PBS.
-
Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash cells with PBS.
-
Mount coverslips onto slides with a mounting medium containing DAPI to stain nuclei.
-
Acquire images using a fluorescence microscope.
-
-
Image Analysis:
-
Count the number of GFP-LC3 puncta per cell. An increase in puncta indicates the formation of autophagosomes.[13]
-
Alternatively, quantify the percentage of cells with a punctate GFP-LC3 pattern.
-
Automated image analysis software can provide more objective quantification.
-
Visualizations
Caption: this compound disrupts the inhibitory Bcl-2/Beclin 1 complex to induce autophagy.
Caption: A workflow for troubleshooting inconsistent this compound-induced autophagy.
Caption: Interpreting autophagy flux assays with a lysosomal inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. High Throughput Screens to Identify Autophagy Inducers that Function by Disrupting Beclin 1/Bcl-2 Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural insights into Beclin 1 interactions with it's regulators for autophagy modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a specific live-cell assay for native autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western Blot protocol specific for LC3 Antibody (NB100-2331): Novus Biologicals [novusbio.com]
- 7. researchgate.net [researchgate.net]
- 8. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
- 9. Monitoring autophagic degradation of p62/SQSTM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measurement of SQSTM1 by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. GFP-LC3 High-content Assay for Screening Autophagy Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing BRD1991 Cell Permeability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of BRD1991, a selective disruptor of the Beclin 1/Bcl-2 complex that induces autophagy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule that selectively disrupts the interaction between Beclin 1 and Bcl-2.[1] This disruption is a key regulatory step in autophagy, a cellular process for degrading and recycling cellular components. Under normal conditions, Bcl-2 inhibits autophagy by binding to the BH3 domain of Beclin 1.[2][3][4][5] By interfering with this binding, this compound releases Beclin 1, allowing it to initiate the formation of autophagosomes and thereby induce autophagic flux.[1][5] This selective action makes this compound a valuable tool for studying autophagy and a potential therapeutic agent in diseases where enhanced autophagy is beneficial.
Q2: Is there evidence that this compound can enter cells?
Yes, studies have shown that this compound can enter cells. Mass spectrometry analysis has demonstrated the intracellular accumulation of this compound in HeLa cells over time.[1] This indicates that the compound possesses the necessary characteristics to cross the cell membrane, although its permeability may not be optimal for all experimental conditions.
Q3: What are the known physicochemical properties of this compound?
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₃H₃₅Cl₂N₃O₄ | N/A |
| Molecular Weight | 608.56 g/mol | N/A |
| Solubility in PBS | 0.72 µM to 30 µM | [1] |
Q4: How can I experimentally measure the cell permeability of this compound?
The two most common in vitro methods for quantifying the cell permeability of a compound are the Caco-2 permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA).
-
Caco-2 Permeability Assay: This assay utilizes a monolayer of human colorectal adenocarcinoma (Caco-2) cells, which differentiate to form a barrier that mimics the human intestinal epithelium. It provides an apparent permeability coefficient (Papp) and can also indicate if a compound is a substrate for efflux transporters.[6][7][8]
-
PAMPA: This is a non-cell-based assay that predicts passive transcellular permeability. It is a higher-throughput and more cost-effective method for initial screening.[8]
Detailed protocols for both assays are provided in the "Experimental Protocols" section below.
Troubleshooting Guide: Improving this compound Cell Permeability
This guide provides strategies to enhance the cellular uptake of this compound in your experiments. These approaches are categorized into formulation strategies and chemical modifications.
Formulation Strategies
Formulation strategies aim to improve the delivery of the existing this compound molecule without altering its chemical structure.
Table 2: Formulation Strategies to Enhance this compound Permeability
| Strategy | Description | Potential Advantages | Key Considerations |
| Use of Permeation Enhancers | Incorporate surfactants or other agents that transiently increase membrane fluidity. | Simple to implement in cell culture experiments. | Potential for cytotoxicity; requires careful concentration optimization. |
| Cyclodextrin Complexation | Encapsulate this compound within cyclodextrin molecules to increase its aqueous solubility and facilitate its release near the cell membrane. | Can improve solubility and permeability. | The complex may alter the effective concentration of this compound. |
| Liposomal Formulations | Encapsulate this compound within lipid-based vesicles (liposomes) that can fuse with the cell membrane to deliver the compound directly into the cytoplasm. | Can significantly enhance intracellular delivery and protect the compound from degradation. | Requires specialized formulation expertise and characterization. |
| Nanoparticle Formulations | Formulate this compound into nanoparticles made from biodegradable polymers or lipids. | Can improve solubility, stability, and cellular uptake. | Particle size and surface properties need to be optimized. |
| Self-Emulsifying Drug Delivery Systems (SEDDS) | Create a mixture of oils, surfactants, and co-solvents containing this compound that forms a fine emulsion upon dilution in aqueous media. | Can enhance the dissolution and absorption of lipophilic compounds. | Primarily applicable for in vivo studies but principles can be adapted for in vitro work. |
Chemical Modification Strategies
Chemical modification involves altering the structure of this compound to improve its intrinsic permeability. This is a more advanced approach typically undertaken in a medicinal chemistry setting.
Table 3: Chemical Modification Strategies for this compound
| Strategy | Description | Potential Advantages | Key Considerations |
| Increase Lipophilicity | Modify the this compound structure to increase its LogP value. This can be achieved by adding non-polar functional groups. | A higher LogP generally correlates with better passive diffusion across the lipid bilayer. | Excessive lipophilicity can lead to poor aqueous solubility and non-specific binding. A balance is required. |
| Reduce Hydrogen Bonding Capacity | Decrease the number of hydrogen bond donors and acceptors in the molecule. | Reduces the energy penalty for moving from an aqueous environment to the lipid membrane. | May alter the binding affinity of this compound for Bcl-2. |
| Prodrug Approach | Temporarily mask polar functional groups with lipophilic moieties that are cleaved off inside the cell to release the active this compound. | Can significantly improve membrane transport. | Requires careful design to ensure efficient cleavage and release of the active compound. |
Experimental Protocols
Caco-2 Permeability Assay
This protocol provides a general overview. Specific details may need to be optimized for your laboratory conditions.
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. A TEER value above a certain threshold (e.g., 200 Ω·cm²) indicates a well-formed barrier.
-
Assay Setup:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add the this compound solution (at a known concentration) to the apical (donor) side and fresh transport buffer to the basolateral (receiver) side to measure apical-to-basolateral (A-B) permeability.
-
For basolateral-to-apical (B-A) permeability, add the this compound solution to the basolateral side and fresh buffer to the apical side.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking.
-
Sampling: At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver compartment.
-
Analysis: Quantify the concentration of this compound in the samples using a suitable analytical method, such as LC-MS/MS.
-
Calculation of Apparent Permeability (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Membrane Preparation: A filter plate is coated with a lipid solution (e.g., a mixture of phospholipids in an organic solvent like dodecane) to form an artificial membrane.
-
Assay Setup:
-
The filter plate (donor plate) is placed in a receiver plate containing buffer.
-
The this compound solution is added to the donor wells.
-
-
Incubation: The "sandwich" plate is incubated at room temperature for a defined period (e.g., 4-16 hours).
-
Analysis: The concentration of this compound in both the donor and receiver wells is determined using an appropriate analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculation of Permeability (Pe):
-
The permeability coefficient is calculated based on the change in concentration in the donor and receiver compartments over time.
-
Visualizations
Below are diagrams illustrating key concepts related to this compound's mechanism of action and experimental workflows.
References
- 1. High Throughput Screens to Identify Autophagy Inducers that Function by Disrupting Beclin 1/Bcl-2 Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural insights into Beclin 1 interactions with it's regulators for autophagy modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Bcl-2:Beclin 1 complex: multiple, mechanisms regulating autophagy/apoptosis toggle switch - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caco-2 permeability, P-glycoprotein transport ratios and brain penetration of heterocyclic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Caco-2 Permeability | Evotec [evotec.com]
Technical Support Center: Minimizing BRD1991-Induced Cellular Stress
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing BRD1991, a selective disruptor of the Beclin 1/Bcl-2 complex for autophagy induction. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you optimize your experiments and minimize potential cellular stress.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule that selectively disrupts the interaction between Beclin 1 and Bcl-2.[1][2] Under basal conditions, Bcl-2 sequesters Beclin 1, inhibiting its function in initiating autophagy.[3][4] By binding to the BH3 domain of Beclin 1, this compound prevents its interaction with Bcl-2, freeing Beclin 1 to participate in the formation of the autophagosome and thereby inducing autophagy.[2][5]
Q2: What is the recommended concentration range for this compound?
A2: The effective concentration of this compound can vary depending on the cell line and experimental conditions. A concentration of 20 μM has been shown to induce complete autophagic flux in HeLa/GFP-LC3 cells with a 24-hour incubation period.[1] However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type that maximizes autophagy induction while minimizing cytotoxicity.
Q3: What are the potential signs of cellular stress to monitor when using this compound?
A3: While this compound is designed to induce autophagy without triggering apoptosis, it's important to monitor for signs of cellular stress, especially at higher concentrations or with prolonged exposure.[1][2] Key indicators of cellular stress include:
-
Reduced cell viability: A decrease in the number of healthy cells.
-
Changes in cell morphology: Such as cell shrinkage, rounding, or detachment from the culture surface.
-
Induction of apoptosis markers: Such as caspase activation or Annexin V staining.
-
Increased production of reactive oxygen species (ROS): A common indicator of cellular stress.[6][7]
Q4: How can I differentiate between autophagy and apoptosis in my experiments?
A4: It is essential to use specific markers to distinguish between autophagy and apoptosis.
-
For autophagy: Monitor the conversion of LC3-I to LC3-II by Western blot, and the formation of GFP-LC3 puncta by fluorescence microscopy.
-
For apoptosis: Use assays that detect caspase activity (e.g., caspase-3/7 cleavage) or changes in the cell membrane, such as Annexin V/Propidium Iodide (PI) staining.
Q5: What are the essential controls for experiments involving this compound?
A5: To ensure the validity of your results, include the following controls in your experiments:
-
Vehicle control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Positive control for autophagy: Use a known autophagy inducer, such as rapamycin or starvation (nutrient-deprived medium).
-
Positive control for apoptosis: Use a known apoptosis inducer, such as staurosporine, to confirm that your apoptosis detection assays are working correctly.
Troubleshooting Guide
Issue 1: I'm observing significant cell death in my cultures treated with this compound.
| Possible Cause | Troubleshooting Steps |
| Concentration of this compound is too high. | Perform a dose-response experiment to determine the optimal concentration for your cell line that induces autophagy without causing significant cell death. Start with a lower concentration and titrate up. |
| Prolonged incubation time. | Optimize the incubation time. It's possible that a shorter exposure to this compound is sufficient to induce autophagy in your cell line. |
| Cell line is particularly sensitive. | Some cell lines may be more sensitive to perturbations in the Beclin 1/Bcl-2 pathway. Consider using a different cell line or performing rescue experiments. |
| Off-target effects. | While this compound is selective, off-target effects are always a possibility with small molecule inhibitors.[8] Use a structurally different Beclin 1/Bcl-2 disruptor to see if the phenotype is replicated. |
Issue 2: I'm not observing the expected induction of autophagy.
| Possible Cause | Troubleshooting Steps |
| Suboptimal concentration of this compound. | Your concentration may be too low. Perform a dose-response experiment to find the optimal concentration for your cell line. |
| Incorrect timing of analysis. | Autophagy is a dynamic process. Perform a time-course experiment to identify the peak of autophagic flux in your system. |
| Issues with detection methods. | Ensure that your antibodies for Western blotting are specific and that your microscopy setup is optimized for detecting GFP-LC3 puncta. |
| Compound instability. | Prepare fresh dilutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles. |
Issue 3: My experimental results are inconsistent.
| Possible Cause | Troubleshooting Steps |
| Variability in cell culture. | Use cells within a consistent and limited passage number range. Ensure that cells are seeded at a consistent density and are in a healthy, logarithmic growth phase before treatment.[9] |
| Pipetting errors. | Use calibrated pipettes and ensure proper mixing of reagents. |
| "Edge effect" in multi-well plates. | To minimize evaporation from the outer wells, fill the perimeter wells with sterile PBS or medium without cells.[9] |
Quantitative Data Summary
Table 1: Reported Effects of this compound in HeLa/GFP-LC3 Cells
| Concentration | Incubation Time | Observed Effect | Cytotoxicity | Reference |
| 20 µM | 24 hours | Complete autophagic flux | Mild | [1] |
Table 2: Template for Dose-Response Experiment to Determine Optimal this compound Concentration
| This compound Concentration (µM) | Cell Viability (%) | LC3-II/LC3-I Ratio | Average GFP-LC3 Puncta per Cell |
| 0 (Vehicle) | 100 | Baseline | Baseline |
| 1 | |||
| 5 | |||
| 10 | |||
| 20 | |||
| 50 |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Treatment: Remove the medium from the wells and add the prepared this compound dilutions or controls.
-
Incubation: Incubate the plate for the desired time (e.g., 24 hours).
-
Cell Viability Assay: Perform a cell viability assay, such as MTT or CellTiter-Glo, according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Assessing Autophagy Induction by Western Blot for LC3 Conversion
-
Cell Treatment: Plate cells in a 6-well plate and treat with the optimal concentration of this compound (determined in Protocol 1) and controls for the desired time.
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot: a. Load equal amounts of protein onto an SDS-PAGE gel. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST. d. Incubate the membrane with a primary antibody against LC3. e. Wash the membrane and incubate with an HRP-conjugated secondary antibody. f. Detect the signal using an ECL substrate.
-
Data Analysis: Quantify the band intensities for LC3-I and LC3-II and calculate the LC3-II/LC3-I ratio. An increase in this ratio indicates autophagy induction.
Protocol 3: Monitoring Cellular Stress with Annexin V/PI Staining
-
Cell Treatment: Treat cells with this compound and controls as described above.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: Mechanism of this compound in inducing autophagy.
Caption: Experimental workflow for optimizing this compound treatment.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. High Throughput Screens to Identify Autophagy Inducers that Function by Disrupting Beclin 1/Bcl-2 Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Beclin 1 network regulates autophagy and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Beclin 1 interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural insights into Beclin 1 interactions with it's regulators for autophagy modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of Brd4 alleviates renal ischemia/reperfusion injury-induced apoptosis and endoplasmic reticulum stress by blocking FoxO4-mediated oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: BRD1991 Compound Potency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on quality control and troubleshooting for determining the potency of the BRD1991 compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule that selectively disrupts the protein-protein interaction between Beclin 1 and Bcl-2.[1][2] Under normal conditions, Bcl-2 sequesters Beclin 1, inhibiting its function in the initiation of autophagy. By binding to a hydrophobic pocket on Bcl-2, this compound prevents this interaction, freeing Beclin 1 to participate in the autophagy pathway, leading to its induction.[3] This selective disruption allows for the stimulation of autophagy without triggering apoptosis, which can be induced by other less selective BH3 mimetics that also disrupt the interaction of Bcl-2 with pro-apoptotic proteins like Bax and Bim.[3][4]
Q2: What is the expected potency of this compound?
A2: The potency of this compound, typically measured as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), can vary depending on the assay format. Initial high-throughput screening using an in vitro AlphaLISA assay, which directly measures the disruption of the Beclin 1/Bcl-2 interaction, reported an IC50 in the micromolar range.[3][4] Cell-based assays that measure the induction of autophagy, such as monitoring LC3-II conversion or GFP-LC3 puncta formation, are also used to determine the compound's potency in a more biologically relevant context. For instance, treatment of HeLa/GFP-LC3 cells with 20 μM this compound for 24 hours has been shown to induce complete autophagic flux.[5] It is crucial to establish a baseline potency in your specific assay system.
Q3: How can I ensure the quality and integrity of my this compound compound?
A3: Ensuring the quality of your this compound compound is critical for obtaining reliable and reproducible potency data. We recommend the following quality control measures:
-
Purity Verification: The purity of the compound should be verified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
-
Proper Storage: Store the compound as recommended by the supplier, typically desiccated at -20°C or -80°C and protected from light to prevent degradation.
-
Solubility: Ensure the compound is fully dissolved in a suitable solvent, such as DMSO, before preparing dilutions for your assay. Incomplete dissolution can lead to inaccurate concentration calculations.
Troubleshooting Guide
This guide addresses common issues encountered during the determination of this compound potency.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent IC50 values between experiments | 1. Cell-based assay variability: Cell passage number, seeding density, and confluency can affect cellular response. 2. Reagent variability: Differences in serum batches, media components, or detection reagents can impact results. 3. Compound degradation: Improper storage or multiple freeze-thaw cycles of the compound stock solution can lead to reduced potency. | 1. Use cells within a consistent and low passage number range. Standardize seeding density and treatment confluency. 2. Qualify new batches of critical reagents. 3. Aliquot the this compound stock solution upon receipt to minimize freeze-thaw cycles. Store aliquots at the recommended temperature and protect from light. |
| No or low induction of autophagy (e.g., no increase in GFP-LC3 puncta or LC3-II levels) | 1. Sub-optimal compound concentration: The concentrations tested may be too low to elicit a response. 2. Insufficient incubation time: The duration of compound treatment may not be long enough to induce a measurable autophagic response. 3. Cell line is not responsive: The chosen cell line may have a dysfunctional autophagy pathway or be insensitive to Beclin 1/Bcl-2 disruption. 4. Issues with autophagy detection: The antibody for LC3 western blotting may be of poor quality, or the fluorescence microscopy settings may not be optimal for detecting GFP-LC3 puncta. | 1. Perform a dose-response experiment with a wider range of concentrations, including those reported in the literature (e.g., up to 20 μM). 2. Conduct a time-course experiment (e.g., 6, 12, 24 hours) to determine the optimal treatment duration. 3. Use a positive control for autophagy induction, such as starvation (EBSS) or rapamycin, to confirm the functionality of the autophagy pathway in your cell line. 4. Validate your LC3 antibody with a positive control. Optimize microscopy settings for exposure and gain. |
| High background in autophagy assays | 1. Basal autophagy levels: Some cell lines have high basal levels of autophagy. 2. Over-expression of GFP-LC3: Transient transfection can lead to protein aggregation, which can be mistaken for autophagosomes. | 1. Include an untreated control to determine the basal level of autophagy. 2. Use a stable cell line expressing GFP-LC3 at a low level. If using transient transfection, use the lowest possible amount of plasmid DNA that gives a detectable signal. |
| Observed cytotoxicity at concentrations expected to induce autophagy | 1. Off-target effects: At higher concentrations, this compound may have off-target effects leading to cell death. 2. Cell line sensitivity: The cell line being used may be particularly sensitive to the compound. | 1. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your potency assay to determine the cytotoxic concentration range. Aim to work at concentrations that induce autophagy with minimal impact on cell viability. 2. Test the compound in a different cell line to see if the cytotoxicity is cell-type specific. |
Quantitative Data Summary
The following table summarizes the reported potency of this compound from a key study. Researchers should aim to generate similar data in their own experimental systems.
| Assay Type | System | Parameter | Reported Value | Reference |
| AlphaLISA | In vitro | IC50 | Micromolar range | [3][4] |
| GFP-LC3 Puncta Formation | HeLa cells | Effective Concentration | 20 µM (at 24h) | [5] |
Experimental Protocols
Protocol 1: In Vitro Beclin 1/Bcl-2 Disruption Assay (AlphaLISA)
This protocol is adapted from the high-throughput screening method used to identify this compound.[3]
Materials:
-
Recombinant Bcl-2 protein
-
Biotinylated Beclin 1 BH3 domain peptide
-
Streptavidin-coated Donor beads
-
Anti-tag acceptor beads (specific to the tag on Bcl-2)
-
Assay buffer
-
This compound compound
-
384-well microplate
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add recombinant Bcl-2 protein and biotinylated Beclin 1 BH3 peptide to the wells of the 384-well plate.
-
Add the this compound dilutions to the wells. Include DMSO as a vehicle control.
-
Incubate the plate at room temperature.
-
Add a mixture of Streptavidin-coated Donor beads and anti-tag Acceptor beads.
-
Incubate the plate in the dark at room temperature.
-
Read the plate on an AlphaScreen-capable plate reader.
-
Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
Protocol 2: Cell-Based Autophagy Induction Assay (GFP-LC3 Puncta Formation)
This protocol outlines a common method to assess the induction of autophagy in cells.
Materials:
-
HeLa cells stably expressing GFP-LC3 (or another suitable cell line)
-
Complete growth medium
-
This compound compound
-
DMSO (vehicle control)
-
Positive control for autophagy induction (e.g., Rapamycin or EBSS)
-
Lysosomal inhibitor (e.g., Bafilomycin A1)
-
96-well imaging plate
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Seed GFP-LC3 expressing cells into a 96-well imaging plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Treat the cells with the this compound dilutions. Include DMSO as a negative control and a positive control for autophagy induction.
-
For autophagic flux measurements, treat a parallel set of wells with this compound in the presence of a lysosomal inhibitor for the last 2-4 hours of the incubation period.
-
Incubate the cells for the desired time (e.g., 24 hours).
-
Fix and permeabilize the cells, and stain the nuclei with DAPI.
-
Acquire images using a fluorescence microscope or a high-content imaging system.
-
Quantify the number of GFP-LC3 puncta per cell using image analysis software.
-
Plot the number of puncta per cell against the compound concentration to generate a dose-response curve and determine the EC50.
Visualizations
Caption: Mechanism of action of this compound in inducing autophagy.
Caption: Experimental workflow for a cell-based potency assay.
Caption: A logical approach to troubleshooting potency assay issues.
References
- 1. Guidelines for the use and interpretation of assays for monitoring autophagy in higher eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. High Throughput Screens to Identify Autophagy Inducers that Function by Disrupting Beclin 1/Bcl-2 Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Throughput Screens To Identify Autophagy Inducers That Function by Disrupting Beclin 1/Bcl-2 Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Long-Term In Vitro Treatment with BRD1991
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the autophagy inducer BRD1991 in long-term in vitro experiments.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a small molecule that induces autophagy by disrupting the interaction between Beclin 1 and Bcl-2.[1] Under normal conditions, Bcl-2 sequesters Beclin 1, inhibiting its pro-autophagic activity. By binding to the BH3 domain-binding groove of Bcl-2, this compound prevents this interaction, freeing Beclin 1 to initiate the formation of autophagosomes.[1]
2. What is the recommended concentration range and treatment duration for this compound in long-term in vitro studies?
The optimal concentration and duration of this compound treatment are cell-type dependent and should be determined empirically. For short-term experiments (up to 24 hours), concentrations between 10-20 µM have been shown to induce autophagy without significant cytotoxicity in cell lines such as HeLa.[1] For long-term studies, it is advisable to start with a lower concentration range (e.g., 1-5 µM) and perform a dose-response curve to assess both autophagy induction and cell viability over the desired time course.
3. How stable is this compound in cell culture medium?
4. What are the potential off-target effects of long-term this compound treatment?
This compound has been shown to be selective for the Beclin 1/Bcl-2 interaction over the Bax/Bcl-2 interaction in short-term assays.[1] However, the potential for off-target effects increases with prolonged exposure. These off-target effects could lead to unexpected cellular phenotypes or toxicity. To mitigate this, it is recommended to use the lowest effective concentration of this compound and to validate key findings using a secondary, structurally unrelated autophagy inducer that acts through the same mechanism.
5. What are the expected metabolic consequences of long-term autophagy induction with this compound?
Sustained autophagy can lead to significant metabolic reprogramming as the cell adapts to a state of increased self-digestion and recycling. This can include alterations in mitochondrial metabolism, changes in glucose and lipid metabolism, and an increased reliance on autophagy-derived metabolites for energy production. These metabolic shifts can impact cell growth, proliferation, and survival. Researchers should be aware of these potential metabolic alterations and may need to perform metabolic profiling to fully understand the cellular response to long-term this compound treatment.
Troubleshooting Guides
Issue 1: Inconsistent or No Autophagy Induction
| Possible Cause | Troubleshooting Steps |
| Cell Confluency | Ensure cells are in the exponential growth phase (typically 60-70% confluency) at the time of treatment. Highly confluent cells may exhibit altered signaling pathways and a reduced response to stimuli. |
| Serum and Amino Acid Content in Media | The presence of high concentrations of serum and amino acids can suppress autophagy. For robust autophagy induction, consider reducing the serum concentration or using a starvation medium for a short period before or during treatment. |
| Compound Degradation | This compound may degrade in the culture medium over time. For long-term experiments, replenish the medium with fresh compound every 48-72 hours. |
| Incorrect Compound Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental duration. |
| Cell Line-Specific Differences | Different cell lines can have varying sensitivities to autophagy inducers. It may be necessary to optimize treatment conditions for each cell line. |
Issue 2: Significant Cytotoxicity or Reduced Cell Viability
| Possible Cause | Troubleshooting Steps |
| High Compound Concentration | Even if a concentration is non-toxic in short-term assays, it may become cytotoxic over longer periods. Perform a long-term viability assay (e.g., 3, 5, and 7 days) with a range of this compound concentrations to identify a non-toxic working concentration. |
| Off-Target Effects | Prolonged exposure may lead to the accumulation of off-target effects. Try to use the lowest effective concentration and validate findings with a mechanistically similar but structurally different compound. |
| Excessive Autophagy | While autophagy is generally a pro-survival mechanism, excessive or prolonged autophagy can lead to autophagic cell death. Monitor markers of cell death (e.g., apoptosis, necrosis) alongside autophagy markers. |
| Metabolic Stress | Long-term autophagy induction can lead to metabolic exhaustion. Ensure the culture medium is adequately supplemented with essential nutrients. |
Quantitative Data Summary
Table 1: In Vitro Properties of this compound
| Property | Value | Reference |
| Mechanism of Action | Disrupts Beclin 1/Bcl-2 interaction | [1] |
| IC50 (Beclin 1/Bcl-2 AlphaLISA) | ~10 µM | [1] |
| Solubility in PBS | 0.72 - 30 µM | [1] |
| Plasma Stability (Murine & Human) | >90% | [1] |
| Observed Cytotoxicity (HeLa, 24h) | Mild at 20 µM | [1] |
Disclaimer: The provided quantitative data is based on published short-term studies. Long-term effects may vary and should be experimentally determined.
Experimental Protocols
Protocol 1: Long-Term Cell Culture with this compound
-
Cell Seeding: Plate cells at a low density to allow for extended growth without reaching confluency. The optimal seeding density will depend on the proliferation rate of the cell line.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make fresh dilutions in pre-warmed cell culture medium for each treatment.
-
Treatment: Add the this compound-containing medium to the cells. Include a vehicle control (medium with the same concentration of solvent) in all experiments.
-
Media Changes: For long-term experiments (>48 hours), perform a partial or full media change with freshly prepared this compound-containing medium every 48-72 hours.
-
Monitoring: Regularly monitor cell morphology and confluency using a microscope.
-
Endpoint Analysis: At the desired time points, harvest cells for downstream analysis (e.g., Western blotting for autophagy markers, cell viability assays).
Protocol 2: Assessing this compound Stability in Cell Culture Medium via HPLC-MS
-
Sample Preparation:
-
Prepare a solution of this compound in your complete cell culture medium at the desired final concentration.
-
Prepare a control sample of medium without this compound.
-
Incubate the samples at 37°C in a cell culture incubator.
-
-
Time Points: Collect aliquots from the incubated samples at various time points (e.g., 0, 24, 48, 72, 96 hours).
-
Sample Processing:
-
Immediately after collection, stop any potential degradation by storing the aliquots at -80°C.
-
Prior to analysis, thaw the samples and precipitate proteins by adding a cold organic solvent (e.g., acetonitrile) at a 1:3 ratio (sample:solvent).
-
Vortex and centrifuge at high speed to pellet the precipitated proteins.
-
-
HPLC-MS Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Analyze the samples using a suitable HPLC-MS method to quantify the remaining concentration of this compound at each time point.
-
The degradation rate can be determined by plotting the concentration of this compound against time.
-
Visualizations
Caption: Mechanism of action of this compound in inducing autophagy.
Caption: Troubleshooting workflow for long-term this compound experiments.
References
Technical Support Center: Optimizing BRD1991 Dosage
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining BRD1991 dosage for specific cell lines. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a small molecule that selectively disrupts the interaction between Beclin 1 and Bcl-2.[1] Under normal conditions, Bcl-2 sequesters Beclin 1, inhibiting its function in initiating autophagy. By binding to Bcl-2, this compound releases Beclin 1, allowing it to participate in the formation of the autophagosome, thereby inducing autophagy.[1] A key feature of this compound is its selectivity; it induces autophagy without triggering apoptosis, as it does not significantly disrupt the interaction between Bcl-2 and pro-apoptotic proteins like Bax at effective autophagy-inducing concentrations.[2]
Q2: In which cell lines has this compound been shown to be effective?
This compound has been demonstrated to induce autophagy in HeLa cells.[2] Specifically, it was effective in HeLa cells stably expressing GFP-LC3, a common reporter for autophagosome formation.[2] While comprehensive public data on a wide range of cell lines is limited, its mechanism of targeting the fundamental Beclin 1/Bcl-2 interaction suggests it may be effective in other cell lines where this interaction is a key regulator of autophagy.
Q3: What is a recommended starting concentration for this compound?
A concentration of 20 µM for 24 hours has been shown to induce a complete autophagic flux in HeLa cells with only mild cytotoxicity.[2] For initial experiments in a new cell line, a dose-response study around this concentration is recommended. A broader range, for instance, from 1 µM to 50 µM, can help in identifying the optimal concentration for the desired effect without significant cell death.
Q4: How can I determine the optimal dosage of this compound for my specific cell line?
Determining the optimal dosage requires a systematic approach involving a dose-response and time-course experiment. The ideal concentration will induce a robust autophagic response with minimal impact on cell viability. The following experimental workflow is recommended:
-
Preliminary Dose-Ranging Study: Test a wide range of this compound concentrations (e.g., 0.1, 1, 5, 10, 20, 50 µM) for a fixed time point (e.g., 24 hours).
-
Cell Viability Assessment: Measure cell viability using an MTT or CellTiter-Glo assay to determine the cytotoxic profile and estimate an IC50 value.
-
Autophagy Induction Assessment: Concurrently, measure markers of autophagy. This can include quantifying GFP-LC3 puncta in engineered cell lines or performing western blot analysis for the conversion of LC3-I to LC3-II.
-
Time-Course Experiment: Once an effective, non-toxic concentration range is identified, perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal treatment duration.
-
Autophagic Flux Assay: To confirm that the observed increase in autophagosomes is due to induction rather than a blockage of the pathway, perform an autophagic flux assay by treating cells with this compound in the presence and absence of a lysosomal inhibitor like bafilomycin A1 or chloroquine. A further increase in LC3-II levels in the presence of the inhibitor indicates a functional autophagic flux.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable increase in autophagy markers (e.g., LC3-II, GFP-LC3 puncta). | Dosage is too low. | Perform a dose-response experiment with a higher concentration range of this compound. |
| Incubation time is too short. | Conduct a time-course experiment to assess autophagy markers at later time points (e.g., 36, 48, 72 hours). | |
| Cell line is resistant. | The Beclin 1/Bcl-2 interaction may not be the primary regulator of autophagy in your cell line, or the cells may have compensatory mechanisms. Consider using a different autophagy inducer with an alternative mechanism of action. | |
| Compound instability. | Ensure proper storage of this compound stock solutions (typically at -20°C or -80°C). Prepare fresh dilutions for each experiment. | |
| High levels of cell death observed. | Dosage is too high. | Lower the concentration of this compound. Refer to your dose-response curve to select a concentration with minimal cytotoxicity. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in the cell culture medium is non-toxic (typically ≤ 0.1%). Run a vehicle control (cells treated with the solvent alone). | |
| Extended incubation time. | Reduce the duration of the treatment. Cell death may occur after prolonged exposure even at lower concentrations. | |
| Inconsistent results between experiments. | Variable cell density. | Ensure consistent cell seeding density across experiments, as confluency can affect drug response. |
| Inconsistent compound preparation. | Prepare fresh dilutions of this compound from a validated stock solution for each experiment. | |
| Passage number of cells. | Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture. | |
| Increase in LC3-II without evidence of autophagic degradation (e.g., p62/SQSTM1 levels do not decrease). | Blockage of autophagic flux. | This indicates that autophagosomes are forming but not being degraded by lysosomes. Perform an autophagic flux assay with lysosomal inhibitors to confirm. While this compound is an inducer, cell-line-specific effects could potentially lead to downstream blocks. |
Quantitative Data Summary
| Cell Line | This compound Concentration for Autophagy Induction (µM) | Incubation Time (hours) | Observed Cytotoxicity (e.g., IC50 in µM) | Reference/Internal Experiment ID |
| HeLa | 20 | 24 | Mild cytotoxicity observed | [2] |
| [Your Cell Line 1] | [Determine Experimentally] | [Determine Experimentally] | [Determine Experimentally] | [Your Data] |
| [Your Cell Line 2] | [Determine Experimentally] | [Determine Experimentally] | [Determine Experimentally] | [Your Data] |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the logarithm of the this compound concentration. Use a non-linear regression model to determine the IC50 value.
Protocol 2: Autophagy Flux Assay using Western Blot
-
Cell Seeding and Treatment: Seed cells in a 6-well plate. Treat the cells with the desired concentration of this compound. For the last 2-4 hours of the incubation period, add a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) to a subset of the wells. Include appropriate controls (untreated, vehicle, inhibitor alone).
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blot: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against LC3 and p62/SQSTM1, followed by an appropriate HRP-conjugated secondary antibody. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) for loading control.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and calculate the LC3-II/LC3-I ratio and p62 levels relative to the loading control. An increase in the LC3-II/LC3-I ratio in the presence of the lysosomal inhibitor compared to this compound alone indicates a functional autophagic flux.
Visualizations
Caption: Mechanism of this compound action.
Caption: Workflow for this compound dosage optimization.
References
Validation & Comparative
A Comparative Guide to Beclin 1/Bcl-2 Inhibitors: Focus on BRD1991
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BRD1991 and other prominent inhibitors of the Beclin 1/Bcl-2 protein-protein interaction, a critical regulatory point in autophagy. By disrupting this interaction, these small molecules can induce autophagy, a cellular process with significant therapeutic potential in various diseases, including cancer and neurodegenerative disorders. This document presents objective performance data, detailed experimental methodologies, and visual representations of key pathways and workflows to aid in the selection and application of these chemical probes.
Mechanism of Action: Disrupting the Autophagy Brake
Autophagy is a cellular recycling process where damaged organelles and protein aggregates are sequestered in double-membraned vesicles called autophagosomes, which then fuse with lysosomes for degradation. The interaction between Beclin 1, a key autophagy-initiating protein, and Bcl-2, an anti-apoptotic protein, acts as a brake on this process. Bcl-2 sequesters Beclin 1, preventing its participation in the autophagy machinery. Small molecule inhibitors that disrupt the Beclin 1/Bcl-2 complex release Beclin 1, thereby initiating autophagosome formation and inducing autophagy.[1]
A key consideration in the development of Beclin 1/Bcl-2 inhibitors is selectivity. Bcl-2 and its homologues also play a crucial role in apoptosis by binding to pro-apoptotic proteins like Bax. Non-selective inhibitors that disrupt both Beclin 1/Bcl-2 and Bax/Bcl-2 interactions can induce both autophagy and apoptosis.[2][3][4] In contrast, selective inhibitors like this compound are designed to preferentially disrupt the Beclin 1/Bcl-2 interaction, thus inducing autophagy with minimal or no induction of apoptosis.[5]
Quantitative Comparison of Inhibitor Potency
The following table summarizes the in vitro potency of this compound and other notable Beclin 1/Bcl-2 inhibitors. The half-maximal inhibitory concentration (IC50) values were primarily determined using the AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay), a bead-based immunoassay that quantifies the disruption of the Beclin 1/Bcl-2 interaction.
| Inhibitor | Target Interaction | IC50 / EC50 | Selectivity (vs. Bax/Bcl-2) | Reference |
| This compound | Beclin 1/Bcl-2 | Micromolar (µM) range | Selective | [5][6] |
| SW063058 | Beclin 1/Bcl-2 | Micromolar (µM) range | Selective | [5] |
| SW076956 | Beclin 1/Bcl-2 | ~16 µM | Selective | [2] |
| Compound 35 | Beclin 1/Bcl-2 | 4.4 nM | ~200-fold | [2][7] |
| ABT-737 | Beclin 1/Bcl-2 | 3.6 nM | ~20-fold | [2][3][8] |
| Bcl-xL | 78.7 nM | [3][8] | ||
| Bcl-w | 197.8 nM | [3][8] |
Note: Lower IC50/EC50 values indicate higher potency. Selectivity is a crucial parameter for researchers aiming to induce autophagy without triggering apoptosis.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
AlphaLISA for Beclin 1/Bcl-2 Interaction
This in vitro assay directly measures the ability of a compound to disrupt the interaction between Beclin 1 and Bcl-2.
Materials:
-
Recombinant His-tagged Bcl-2 protein
-
Biotinylated Beclin 1 BH3 domain peptide
-
Streptavidin-coated Donor beads (PerkinElmer)
-
Anti-His antibody-conjugated Acceptor beads (PerkinElmer)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.01% Tween-20
-
384-well white microplates (e.g., OptiPlate)
-
Test compounds (e.g., this compound) serially diluted in DMSO
Procedure:
-
Prepare a master mix of His-Bcl-2 and biotinylated Beclin 1 BH3 peptide in Assay Buffer.
-
Add the test compounds at various concentrations to the wells of the 384-well plate.
-
Add the protein-peptide master mix to the wells.
-
Incubate for 1 hour at room temperature.
-
Prepare a mixture of Streptavidin-Donor beads and anti-His Acceptor beads in Assay Buffer.
-
Add the bead mixture to the wells under subdued light.
-
Incubate for 1 hour at room temperature in the dark.
-
Read the plate on an Alpha-enabled plate reader (e.g., EnVision) with excitation at 680 nm and emission detection at 615 nm.
-
Calculate IC50 values by plotting the AlphaLISA signal against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
Co-Immunoprecipitation (Co-IP) for Beclin 1/Bcl-2 Interaction in Cells
This assay validates the disruption of the Beclin 1/Bcl-2 interaction within a cellular context.
Materials:
-
HeLa cells (or other suitable cell line)
-
Test compound (e.g., this compound)
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors.
-
Anti-Beclin 1 antibody (for immunoprecipitation)
-
Anti-Bcl-2 antibody (for Western blotting)
-
Protein A/G magnetic beads
-
Wash Buffer: Lysis buffer with a lower concentration of detergent (e.g., 0.1% NP-40)
-
SDS-PAGE gels and Western blotting reagents
Procedure:
-
Culture HeLa cells to 70-80% confluency.
-
Treat cells with the test compound or vehicle (DMSO) for the desired time.
-
Wash cells with ice-cold PBS and lyse them in Lysis Buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Pre-clear the lysates by incubating with protein A/G magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysates with the anti-Beclin 1 antibody overnight at 4°C with gentle rotation.
-
Add fresh protein A/G magnetic beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads three times with Wash Buffer.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using the anti-Bcl-2 antibody. A decrease in the co-immunoprecipitated Bcl-2 in the presence of the inhibitor indicates disruption of the interaction.
GFP-LC3 Puncta Assay for Autophagy Induction
This cell-based imaging assay visualizes the formation of autophagosomes, a hallmark of autophagy induction.
Materials:
-
HeLa cells stably expressing GFP-LC3 (or transiently transfected)
-
Test compound (e.g., this compound)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Fluorescence microscope or high-content imaging system
-
DAPI for nuclear staining (optional)
Procedure:
-
Seed GFP-LC3 HeLa cells in a glass-bottom plate or chamber slide.
-
Allow cells to adhere overnight.
-
Treat cells with the test compound or vehicle (DMSO) for the desired time (e.g., 6-24 hours). A positive control such as rapamycin or starvation (HBSS) should be included.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Mount the coverslips with a mounting medium containing DAPI (optional).
-
Acquire images using a fluorescence microscope.
-
Quantify the number of GFP-LC3 puncta per cell. An increase in the number of distinct green dots (puncta) per cell indicates the formation of autophagosomes and induction of autophagy.[9][10][11]
Visualizing the Molecular Landscape
To further clarify the mechanisms and workflows discussed, the following diagrams are provided.
Caption: Beclin 1/Bcl-2 signaling pathway and inhibitor action.
Caption: General experimental workflow for inhibitor characterization.
References
- 1. Bcl-2:Beclin 1 complex: multiple, mechanisms regulating autophagy/apoptosis toggle switch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Bcl-2 Inhibitors Selectively Disrupt the Autophagy-Specific Bcl-2–Beclin 1 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The BH3 mimetic ABT-737 targets selective Bcl-2 proteins and efficiently induces apoptosis via Bak/Bax if Mcl-1 is neutralized - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. High-Throughput Screens To Identify Autophagy Inducers That Function by Disrupting Beclin 1/Bcl-2 Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. GFP-LC3 High-content Assay for Screening Autophagy Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Autophagy Induction: BRD1991 vs. ABT-737
In the landscape of cellular research and drug development, the precise modulation of autophagy—a fundamental cellular recycling process—holds immense therapeutic potential. This guide provides a detailed, objective comparison of two prominent small molecules, BRD1991 and ABT-737, utilized to induce autophagy. The information presented herein is intended for researchers, scientists, and professionals in drug development seeking to understand the nuanced differences in the mechanisms and experimental applications of these compounds.
At a Glance: Key Differences
| Feature | This compound | ABT-737 |
| Primary Target | Selective disruption of Beclin 1/Bcl-2 interaction[1][2] | Broad inhibition of Bcl-2 family proteins (Bcl-2, Bcl-xL, Bcl-w)[3] |
| Mechanism of Action | Induces autophagy by releasing Beclin 1 from Bcl-2 inhibition[1][2] | Induces autophagy by disrupting the Beclin 1/Bcl-2 interaction and apoptosis by disrupting the Bax/Bcl-2 interaction[3][4][5] |
| Cellular Outcome | Primarily autophagy induction without significant apoptosis[1][2] | Concurrent induction of autophagy and apoptosis[4][5] |
| Selectivity | High selectivity for Beclin 1/Bcl-2 over pro-apoptotic Bax/Bcl-2 interactions[2] | Non-selective, targets multiple Bcl-2 family member interactions[2][3] |
| Reported Concentration for Autophagy Induction | 20 µM in HeLa/GFP-LC3 cells for 24 hours[1] | Time and dose-dependent; for example, 10 µmol/L for 24 hours in HepG2/ADM cells[6] |
Signaling Pathways and Mechanisms of Action
The differential effects of this compound and ABT-737 on cellular fate are rooted in their distinct molecular interactions within the autophagy and apoptosis signaling cascades.
This compound: A Selective Autophagy Inducer
This compound is designed as a selective disruptor of the interaction between Beclin 1 and Bcl-2.[1][2] Under basal conditions, Bcl-2 sequesters Beclin 1, thereby inhibiting the initiation of autophagy. By specifically targeting this interaction, this compound liberates Beclin 1, allowing it to participate in the formation of the pre-autophagosomal structure and subsequently drive the autophagic process.[2] Crucially, this compound shows minimal activity in disrupting the interaction between Bcl-2 and the pro-apoptotic protein Bax.[2] This selectivity makes it a valuable tool for studying autophagy in isolation from apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. High Throughput Screens to Identify Autophagy Inducers that Function by Disrupting Beclin 1/Bcl-2 Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. B-cell lymphoma 2 inhibitor ABT-737 induces Beclin1- and reactive oxygen species-dependent autophagy in Adriamycin-resistant human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The inhibition of Beclin1-dependent autophagy sensitizes PTC cells to ABT737-induced death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
BRD1991: A Selective Modulator of Autophagy Through Targeted Disruption of the Beclin 1/Bcl-2 Interaction
For Researchers, Scientists, and Drug Development Professionals
BRD1991 has emerged as a valuable chemical probe for studying the regulation of autophagy. It selectively disrupts the interaction between Beclin 1 and the anti-apoptotic protein Bcl-2, a key inhibitory checkpoint in the autophagy pathway. This targeted disruption liberates Beclin 1 to initiate the formation of autophagosomes, thereby inducing autophagy without triggering apoptosis. This guide provides a comparative analysis of the selectivity of this compound for Beclin 1 over other BH3 domain-containing proteins, supported by experimental data and detailed methodologies.
Selectivity Profile of this compound Analog
Quantitative analysis of a close analog of this compound, compound 35, demonstrates its high selectivity for the Beclin 1/Bcl-2 interaction over the interaction between the pro-apoptotic protein Bax and Bcl-2. The inhibitory concentrations (IC50) were determined using an in vitro AlphaLISA competition assay.
| Target Interaction | IC50 (nM) | Fold Selectivity (vs. Beclin 1) |
| Beclin 1 / Bcl-2 | 4.4 | 1 |
| Bax / Bcl-2 | 880 | ~200 |
Note: The data presented is for compound 35, a close structural and functional analog of this compound.[1] While direct comparative data for this compound against a broader panel of BH3 proteins is not extensively published, the selectivity for Beclin 1 over pro-apoptotic members like Bax and Bim has been consistently reported.[2]
Signaling Pathway and Experimental Workflow
The interaction between Beclin 1 and Bcl-2 is a critical regulatory node that balances autophagy and apoptosis. BH3 domain-containing proteins compete for binding to the hydrophobic groove of anti-apoptotic Bcl-2 family proteins. This compound selectively targets this interaction to favor the release of Beclin 1.
Caption: this compound selectively disrupts the Bcl-2/Beclin 1 complex, inducing autophagy.
The experimental workflow to determine the selectivity of compounds like this compound typically involves a competitive binding assay.
Caption: Workflow for determining IC50 values using the AlphaLISA platform.
Experimental Protocols
The selectivity of this compound and its analogs is primarily determined using a bead-based proximity assay, such as the Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA). This assay measures the ability of a compound to disrupt the interaction between two binding partners.
AlphaLISA Protocol for Beclin 1/Bcl-2 Interaction Assay
This protocol is adapted from methodologies used to screen for disruptors of protein-protein interactions.[2][3][4]
1. Reagents and Materials:
-
Proteins: Recombinant human Bcl-2 protein, Biotinylated human Beclin 1 BH3 peptide, Biotinylated human Bax BH3 peptide (and other BH3 peptides of interest).
-
Assay Buffer: A suitable buffer for protein interactions (e.g., PBS with 0.1% BSA).
-
Compound: this compound serially diluted in DMSO and then in assay buffer.
-
AlphaLISA Beads: Streptavidin-coated Donor beads and anti-tag (e.g., anti-GST, anti-His) or protein-specific antibody-coated Acceptor beads (PerkinElmer).
-
Microplates: 384-well white opaque microplates (e.g., OptiPlate-384, PerkinElmer).
-
Plate Reader: An Alpha-compatible plate reader (e.g., EnVision Multilabel Plate Reader, PerkinElmer).
2. Assay Procedure:
-
Prepare Reagents:
-
Dilute recombinant Bcl-2 protein and biotinylated BH3 peptides to their optimized concentrations in assay buffer. The optimal concentrations should be determined empirically through cross-titration experiments to achieve a robust signal-to-background ratio.[5]
-
Prepare a serial dilution of this compound. A typical starting concentration might be in the high micromolar range, with 2- to 3-fold serial dilutions.
-
-
Assay Plate Setup:
-
Add a small volume (e.g., 5 µL) of the diluted this compound or DMSO (as a control) to the wells of the 384-well plate.
-
Add the diluted recombinant Bcl-2 protein (e.g., 5 µL).
-
Add the corresponding biotinylated BH3 peptide (Beclin 1, Bax, etc.) to the wells (e.g., 5 µL).
-
-
Incubation:
-
Seal the plate and incubate at room temperature for a defined period (e.g., 60-90 minutes) to allow the protein-peptide interaction to reach equilibrium in the presence of the compound.
-
-
Addition of AlphaLISA Beads:
-
Prepare a mixture of Streptavidin-Donor beads and Acceptor beads in the assay buffer. The final concentration of beads is typically around 10-20 µg/mL each.
-
Add the bead mixture to each well (e.g., 10 µL). It is crucial to perform this step under subdued light conditions as the Donor beads are light-sensitive.
-
-
Final Incubation:
-
Seal the plate and incubate in the dark at room temperature for 60-90 minutes to allow the beads to bind to the protein-peptide complexes.
-
-
Signal Detection:
-
Read the plate on an Alpha-compatible plate reader. The reader excites the Donor beads at 680 nm and measures the emission from the Acceptor beads at 520-620 nm (for AlphaScreen) or 615 nm (for AlphaLISA).
-
3. Data Analysis:
-
The raw data (AlphaLISA counts) is plotted against the logarithm of the compound concentration.
-
The data is then normalized to the controls (0% inhibition for DMSO and 100% inhibition for a known potent inhibitor or no Bcl-2 protein).
-
The IC50 value, the concentration of the compound that causes 50% inhibition of the protein-protein interaction, is calculated using a suitable nonlinear regression model (e.g., log(inhibitor) vs. response -- Variable slope).
By performing this assay in parallel with different BH3 peptides (e.g., from Bax, Bim, Bad, Puma, Noxa), a selectivity profile for this compound can be generated, providing a quantitative measure of its specificity for the Beclin 1/Bcl-2 interaction.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. High Throughput Screens to Identify Autophagy Inducers that Function by Disrupting Beclin 1/Bcl-2 Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
Validating the On-Target Effects of BRD1991: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of BRD1991's performance in selectively disrupting the Beclin 1/Bcl-2 protein-protein interaction to induce autophagy, alongside other relevant compounds. The supporting experimental data, detailed methodologies, and visual representations of key pathways and workflows are presented to aid in the validation of this compound's on-target effects.
Introduction to this compound and Autophagy Induction
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis. The interaction between Beclin 1, a key autophagy protein, and Bcl-2, an anti-apoptotic protein, is a crucial regulatory point of autophagy. Under normal conditions, Bcl-2 sequesters Beclin 1, inhibiting autophagy. The disruption of this interaction is a key mechanism for initiating autophagy.
This compound is a small molecule identified through high-throughput screening that selectively disrupts the Beclin 1/Bcl-2 complex.[1] This targeted disruption induces autophagy without triggering apoptosis, making this compound a valuable tool for studying autophagy and a potential therapeutic lead for diseases where enhanced autophagy is beneficial.[1] This guide compares this compound with other molecules that modulate the Beclin 1/Bcl-2 interaction, providing a framework for validating its on-target efficacy.
Comparative Analysis of Beclin 1/Bcl-2 Disruptors
The following table summarizes the in vitro efficacy of this compound and other relevant compounds in disrupting the Beclin 1/Bcl-2 interaction, as determined by the AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay).
| Compound | Target Interaction | IC50 | Selectivity Notes |
| This compound | Beclin 1/Bcl-2 | Micromolar (µM) range [1] | Selective for Beclin 1/Bcl-2 over Bax/Bcl-2 [1] |
| SW063058 | Beclin 1/Bcl-2 | Micromolar (µM) range[1] | Selective for Beclin 1/Bcl-2 over Bax/Bcl-2[1] |
| SW076956 | Beclin 1/Bcl-2 | Micromolar (µM) range[1] | Selective for Beclin 1/Bcl-2 over Bax/Bcl-2[1] |
| Compound 35 (analog of SW076956) | Beclin 1/Bcl-2 | 4.4 nM[2] | Highly selective for Beclin 1/Bcl-2 over Bax/Bcl-2 (IC50 > 10 µM)[2] |
| ABT-737 | Beclin 1/Bcl-2 and Bax/Bcl-2 | Beclin 1/Bcl-2: 3.6 nM, Bax/Bcl-2: 72.2 nM[2] | Non-selective, inhibits both pro-survival and anti-apoptotic interactions of Bcl-2[2] |
Experimental Protocols for On-Target Validation
Validating the on-target effects of this compound involves a series of established cellular and biochemical assays. Below are the detailed methodologies for the key experiments.
AlphaLISA for Beclin 1/Bcl-2 Interaction
This in vitro assay directly measures the disruption of the Beclin 1/Bcl-2 protein-protein interaction.
Principle: AlphaLISA is a bead-based immunoassay. One protein is conjugated to a donor bead and the other to an acceptor bead. When the proteins interact, the beads are brought into proximity. Upon laser excitation of the donor bead, a singlet oxygen is released, which triggers a chemiluminescent signal from the acceptor bead. A decrease in signal indicates disruption of the protein-protein interaction.
Protocol:
-
Protein Preparation: Purified recombinant His-tagged Bcl-2 and GST-tagged Beclin 1 proteins are used.
-
Bead Conjugation: Anti-His acceptor beads are used to capture His-Bcl-2, and Glutathione donor beads are used to capture GST-Beclin 1.
-
Assay Reaction:
-
In a 384-well plate, add the compound of interest (e.g., this compound) at various concentrations.
-
Add the Bcl-2/acceptor bead complex and the Beclin 1/donor bead complex.
-
Incubate in the dark at room temperature for 1 hour.
-
-
Signal Detection: Read the plate on an EnVision plate reader.
-
Data Analysis: The IC50 value is calculated from the dose-response curve, representing the concentration of the compound required to inhibit 50% of the Beclin 1/Bcl-2 interaction.
GFP-LC3 Puncta Assay for Autophagosome Formation
This cell-based imaging assay visualizes the formation of autophagosomes, a hallmark of autophagy induction.
Principle: LC3 (microtubule-associated protein 1A/1B-light chain 3) is a soluble protein that is lipidated and recruited to the autophagosomal membrane upon autophagy induction. When fused to Green Fluorescent Protein (GFP), this translocation can be visualized as the formation of distinct fluorescent puncta within the cell. An increase in the number of GFP-LC3 puncta indicates an increase in autophagosome formation.
Protocol:
-
Cell Culture: Use a stable cell line expressing GFP-LC3 (e.g., HeLa-GFP-LC3).
-
Treatment:
-
Treat cells with the test compound (e.g., 20 µM this compound) for a specified time (e.g., 24 hours).[1]
-
Include a vehicle control (e.g., DMSO).
-
For autophagic flux measurement, treat a parallel set of cells with the compound in the presence of a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) for the last 2-4 hours of the incubation period.
-
-
Imaging:
-
Fix the cells with 4% paraformaldehyde.
-
Acquire images using a fluorescence microscope.
-
-
Quantification:
-
Quantify the number of GFP-LC3 puncta per cell using image analysis software. An increase in puncta in the presence of the compound compared to the control indicates autophagy induction. A further increase in puncta in the presence of Bafilomycin A1 confirms an increase in autophagic flux.
-
Western Blot for LC3-I to LC3-II Conversion
This biochemical assay quantifies the conversion of the cytosolic form of LC3 (LC3-I) to its lipidated, autophagosome-associated form (LC3-II), providing a quantitative measure of autophagy.
Principle: During autophagy, LC3-I is conjugated to phosphatidylethanolamine to form LC3-II, which migrates faster on an SDS-PAGE gel. An increase in the LC3-II/LC3-I ratio or the total amount of LC3-II is indicative of increased autophagosome formation.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with the test compound (e.g., 20 µM this compound) for a specified time (e.g., 12 hours).[1]
-
Include a vehicle control and a positive control (e.g., starvation).
-
For autophagic flux measurement, treat a parallel set of cells with the compound in the presence of a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) for the last 2-4 hours.
-
-
Protein Extraction: Lyse the cells in RIPA buffer and determine the protein concentration.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on a 12-15% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate with a primary antibody against LC3.
-
Incubate with an HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Visualize the bands using a chemiluminescence detection system.
-
Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II band intensity, especially in the presence of a lysosomal inhibitor, confirms the induction of autophagic flux.
-
Signaling Pathway of this compound Action
This compound acts at a specific point in the autophagy signaling pathway. The following diagram illustrates the mechanism of action.
Conclusion
The experimental data and methodologies presented in this guide provide a comprehensive framework for validating the on-target effects of this compound as a selective disruptor of the Beclin 1/Bcl-2 interaction for the induction of autophagy. By comparing its activity with other known modulators, researchers can objectively assess its potency and selectivity. The detailed protocols offer a practical guide for reproducing and extending these findings, ultimately facilitating the use of this compound as a reliable tool in autophagy research and drug discovery.
References
A Comparative Guide to Cross-Validating BRD1991's Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison and cross-validation of the mechanism of action (MoA) for BRD1991, a small molecule identified as an inducer of autophagy. The primary MoA of this compound is the selective disruption of the Beclin 1/Bcl-2 protein-protein interaction, a critical regulatory step in the autophagy pathway.[1][2] This guide will objectively compare this compound's performance with alternative compounds and provide detailed experimental protocols to validate its target engagement and cellular effects.
Overview of the Beclin 1/Bcl-2 Signaling Pathway
Autophagy is a cellular catabolic process essential for removing damaged organelles and proteins. A key regulatory checkpoint of autophagy initiation is the interaction between Beclin 1 and the anti-apoptotic protein Bcl-2.[3] Under basal conditions, Bcl-2 sequesters Beclin 1, inhibiting its function within the class III phosphatidylinositol 3-kinase (PI3KC3) complex and thereby suppressing autophagy.[3] Small molecules that disrupt this interaction can free Beclin 1, promoting PI3KC3 activity and inducing autophagic flux.[4]
Bcl-2 also regulates apoptosis by binding to pro-apoptotic proteins like Bax and Bim.[3] Therefore, selective disruption of only the Beclin 1/Bcl-2 interaction is desirable to induce autophagy without triggering apoptosis, a key feature attributed to this compound.[2][3]
Performance Comparison: this compound vs. Alternatives
This compound was identified through high-throughput screening alongside other compounds, SW063058 and SW076956, which also selectively disrupt the Beclin 1/Bcl-2 interaction.[3] In contrast, well-known BH3 mimetics like ABT-737 are non-selective and inhibit the interaction of Bcl-2 with both Beclin 1 and pro-apoptotic proteins like Bax.[3]
Table 1: Comparative In Vitro Activity of Beclin 1/Bcl-2 Disruptors
| Compound | Beclin 1 / Bcl-2 IC50 (µM) | Bax / Bcl-2 IC50 (µM) | Selectivity Window (Bax/Beclin 1) |
|---|---|---|---|
| This compound | ~5-10 | >20 | >2-4 fold |
| SW063058 | ~5-10 | >20 | >2-4 fold |
| SW076956 | ~5-10 | >20 | >2-4 fold |
| ABT-737 | <0.1 | <0.1 | ~1 (Non-selective) |
Data synthesized from dose-response curves presented in Chiang et al., 2018.[3]
Table 2: Comparative Cellular Activity of Beclin 1/Bcl-2 Disruptors
| Compound (at 20 µM) | Induction of Autophagy (GFP-LC3 Puncta) | Cytotoxicity |
|---|---|---|
| This compound | Significant Increase | Minimal |
| SW063058 | Significant Increase | Minimal |
| SW076956 | Significant Increase | Minimal |
| ABT-737 | Increase | High (Induces Apoptosis) |
Data summarized from cellular assays in Chiang et al., 2018.[3]
Experimental Cross-Validation Workflow
A robust cross-validation of this compound's MoA requires a multi-faceted approach, progressing from biochemical assays to direct target engagement in cells and finally to downstream functional readouts.
Key Experimental Protocols
This protocol details a bead-based proximity assay to directly measure the disruption of the Beclin 1/Bcl-2 interaction in vitro.[3]
-
Reagents & Materials : Recombinant StrepII-SUMO-Beclin 1 and Bcl-2-6xHis proteins, AlphaLISA Streptavidin Donor Beads, Nickel Chelate Acceptor Beads, assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 0.05% Tween-20), 384-well microplates, this compound and control compounds.
-
Protein Preparation : Purify recombinant Beclin 1 and Bcl-2 proteins using affinity and size-exclusion chromatography.[3]
-
Assay Procedure : a. Serially dilute this compound and control compounds in DMSO, then further dilute in assay buffer. b. In a 384-well plate, add 5 µL of Bcl-2-6xHis protein (final concentration ~20 nM). c. Add 5 µL of the diluted compound. d. Add 5 µL of StrepII-SUMO-Beclin 1 protein (final concentration ~20 nM). e. Incubate for 1 hour at room temperature. f. Add 5 µL of a pre-mixed suspension of Donor and Acceptor beads (final concentration 20 µg/mL each). g. Incubate for 1 hour at room temperature in the dark.
-
Data Acquisition : Read the plate on an Alpha-enabled plate reader (excitation at 680 nm, emission at 615 nm).
-
Analysis : Normalize the data to DMSO (vehicle) and a positive control (e.g., ABT-737). Calculate IC50 values by fitting the dose-response data to a four-parameter logistic curve.[3]
This protocol confirms that this compound directly engages its target (Bcl-2) in a cellular environment by measuring ligand-induced thermal stabilization.[5][6]
-
Reagents & Materials : Cell line of interest (e.g., HeLa), culture medium, PBS, this compound, DMSO, protease inhibitor cocktail, lysis buffer (e.g., PBS with 0.4% NP-40 and protease inhibitors), equipment for Western blotting or mass spectrometry.
-
Cell Treatment : a. Culture cells to ~80-90% confluency. b. Treat cells with the desired concentration of this compound or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).
-
Thermal Challenge : a. Harvest cells and resuspend in PBS containing the compound. b. Aliquot the cell suspension into PCR tubes. c. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at 4°C for 3 minutes.
-
Lysis and Protein Quantification : a. Lyse the cells by freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen and a 25°C water bath). b. Separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes. c. Transfer the supernatant to a new tube and determine the protein concentration.
-
Analysis : a. Analyze the soluble protein fraction by Western blot using an antibody against Bcl-2. b. Quantify band intensities and plot them against the temperature. A shift in the melting curve to a higher temperature in the this compound-treated sample compared to the control indicates target engagement.[6]
This protocol measures the induction of autophagy by monitoring the translocation of GFP-tagged LC3 to autophagosomes. Bafilomycin A1 (Baf A1), a lysosomal inhibitor, is used to differentiate between increased autophagosome formation and blocked degradation (autophagic flux).[3]
-
Reagents & Materials : HeLa cells stably expressing GFP-LC3, culture medium, this compound, DMSO, Bafilomycin A1 (100 nM), and a fluorescence microscope.
-
Experimental Procedure : a. Seed GFP-LC3 HeLa cells on glass coverslips in a 24-well plate. b. Treat cells with this compound (e.g., 20 µM) or DMSO for 24 hours. c. For autophagic flux measurement, co-treat a set of wells with Baf A1 for the final 2-4 hours of the compound incubation. d. Fix the cells with 4% paraformaldehyde, wash with PBS, and mount the coverslips on slides.
-
Imaging and Quantification : a. Acquire images using a fluorescence microscope. b. Count the number of GFP-LC3 puncta per cell for at least 50 cells per condition. c. An increase in puncta with this compound treatment indicates autophagy induction. A further increase in puncta in the presence of Baf A1 confirms an increase in autophagic flux.[3]
This protocol provides a method to assess the global transcriptional consequences of this compound treatment to ensure on-target pathway specificity.
-
Cell Treatment and RNA Extraction : Treat cells with this compound or DMSO for a relevant time point (e.g., 24 hours). Lyse cells and extract total RNA using a commercial kit.
-
Library Preparation and Sequencing : Prepare RNA-seq libraries and perform next-generation sequencing to obtain genome-wide expression profiles.
-
Bioinformatic Analysis : a. Perform differential gene expression analysis between this compound- and DMSO-treated samples. b. Use Gene Ontology (GO) and pathway analysis tools (e.g., GSEA) to determine if the differentially expressed genes are enriched in autophagy-related pathways.[7] c. The expected result for a selective compound is the specific upregulation of genes involved in autophagy and lysosomal biogenesis, without broad activation of unrelated pathways like apoptosis or stress responses.[8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Beclin 1/Bcl-2 inhibitor | Probechem Biochemicals [probechem.com]
- 3. High Throughput Screens to Identify Autophagy Inducers that Function by Disrupting Beclin 1/Bcl-2 Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural insights into Beclin 1 interactions with it's regulators for autophagy modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 6. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Autophagy-related gene microarray and bioinformatics analysis for ischemic stroke detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A large-scale analysis of autophagy-related gene expression identifies new regulators of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of BRD1991 and Rapamycin: Two Distinct Approaches to Autophagy Induction
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the effects of BRD1991 and rapamycin, two potent inducers of autophagy with distinct mechanisms of action. This analysis is supported by experimental data to delineate their respective impacts on cellular pathways.
Rapamycin, a well-established mTOR inhibitor, and this compound, a disruptor of the Beclin 1/Bcl-2 complex, both effectively initiate the cellular process of autophagy. However, their differing points of intervention in cellular signaling cascades lead to distinct biological outcomes. This guide explores these differences to inform targeted research and therapeutic development.
Mechanism of Action: A Tale of Two Pathways
Rapamycin exerts its effects by inhibiting the master regulator of cell growth and metabolism, the mechanistic target of rapamycin (mTOR). Specifically, rapamycin forms a complex with FKBP12, which then binds to and allosterically inhibits mTOR Complex 1 (mTORC1).[1][2] This inhibition mimics a state of nutrient starvation, thereby unleashing the autophagy machinery.[3][4]
In contrast, this compound acts downstream of mTOR signaling, directly targeting the interaction between Beclin 1 and Bcl-2.[5][6] Beclin 1 is a crucial component of the class III phosphatidylinositol 3-kinase (PI3K) complex, which is essential for the initiation of autophagy.[7] Bcl-2, an anti-apoptotic protein, sequesters Beclin 1, thereby inhibiting autophagy.[6][8] this compound selectively disrupts this interaction, liberating Beclin 1 to promote the formation of autophagosomes.[5][6]
Signaling Pathways and Experimental Workflows
The distinct mechanisms of this compound and rapamycin are best visualized through their respective signaling pathways.
A typical experimental workflow to compare the effects of these compounds on autophagy is as follows:
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and rapamycin from separate studies. It is important to note that these results were not obtained from head-to-head comparative experiments and thus direct quantitative comparisons should be made with caution.
Table 1: Effects of this compound on Autophagy and Cell Viability
| Parameter | Cell Line | Concentration | Duration | Observed Effect | Citation |
| Autophagy Induction (GFP-LC3 puncta) | HeLa | 20 µM | 24 h | Increased number of GFP-LC3 puncta per cell. | [6] |
| Autophagic Flux (LC3-II) | HeLa | 10-20 µM | 24 h | Increased LC3-II levels, further enhanced with Bafilomycin A1. | [6] |
| Cell Viability (CellTiter-Glo) | HeLa | 20 µM | 24 h | Mild cytotoxicity observed. | [6] |
| Apoptosis (PARP cleavage) | HeLa | 10-20 µM | 24 h | No induction of PARP cleavage. | [6] |
Table 2: Effects of Rapamycin on Autophagy and Cell Proliferation
| Parameter | Cell Line | Concentration | Duration | Observed Effect | Citation |
| Autophagy Induction (Autophagosome formation) | Neuroblastoma (NB) cells | 20 µM | 24 h | Increased number of double-membrane autophagosomes. | [3] |
| Autophagic Flux (LC3-II/LC3-I ratio) | Neuroblastoma (NB) cells | 20 µM | 24 h | Significantly elevated expression of LC3-II/LC3-I. | [3][4] |
| Protein Expression (p-mTOR) | Neuroblastoma (NB) cells | 20 µM | 24 h | Significantly reduced levels of phosphorylated mTOR. | [3][4] |
| Cell Proliferation | Neuroblastoma (NB) cells | 10-40 µM | 12-36 h | Dose- and time-dependent inhibition of cell proliferation. | [3] |
| Cell Cycle | Neuroblastoma (NB) cells | 20 µM | 24 h | Arrested the cell cycle at the G0/G1 phase. | [3] |
Experimental Protocols
Induction and Measurement of Autophagy with this compound [6]
-
Cell Culture: HeLa cells stably expressing GFP-LC3 are cultured in appropriate media.
-
Treatment: Cells are treated with this compound at concentrations of 10 µM or 20 µM for 24 hours. A DMSO control is run in parallel. For autophagic flux assessment, cells are co-treated with Bafilomycin A1.
-
GFP-LC3 Puncta Analysis: Following treatment, cells are fixed, and the number of GFP-LC3 puncta per cell is quantified using fluorescence microscopy.
-
Western Blot for LC3 Conversion: Cell lysates are collected and subjected to SDS-PAGE and western blotting using an antibody against LC3. The conversion of LC3-I to LC3-II is quantified.
Assessment of Rapamycin-Induced Autophagy and Proliferation [3]
-
Cell Culture: Human neuroblastoma (NB) cell lines are cultured in standard conditions.
-
Treatment: Cells are treated with varying concentrations of rapamycin (e.g., 10, 20, 30, 40 µM) for different durations (e.g., 12, 24, 36 hours).
-
Cell Proliferation Assay: Cell proliferation is measured using a Cell Counting Kit-8 (CCK-8) assay.
-
Autophagosome Observation: Cells treated with rapamycin (e.g., 20 µM for 24 hours) are prepared for transmission electron microscopy to visualize autophagosome formation.
-
Western Blot Analysis: Protein expression levels of Beclin-1, LC3-I/II, p62, mTOR, and phosphorylated mTOR (p-mTOR) are determined by western blotting.
Conclusion
This compound and rapamycin represent two distinct and valuable tools for the induction of autophagy. Rapamycin, through its well-characterized inhibition of mTORC1, provides a method to study autophagy in the context of nutrient sensing and cellular metabolism.[1][3] this compound, by directly targeting the Beclin 1/Bcl-2 interaction, offers a more focused approach to initiating autophagy, potentially bypassing some of the broader metabolic effects of mTOR inhibition.[5][6] Notably, this compound has been shown to induce autophagy without triggering apoptosis.[6] The choice between these compounds will depend on the specific research question and the desired level of pathway selectivity. Further studies involving direct comparative analysis in the same experimental systems are warranted to fully elucidate their differential effects.
References
- 1. Induction of autophagy by PI3K/MTOR and PI3K/MTOR/BRD4 inhibitors suppresses HIV-1 replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Rapamycin inhibits proliferation and induces autophagy in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. High Throughput Screens to Identify Autophagy Inducers that Function by Disrupting Beclin 1/Bcl-2 Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mTOR and Beclin1: Two key autophagy-related molecules and their roles in myocardial ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Beclin 1 interactome - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of BRD1991 in Autophagy Studies: A Comparative Guide
This guide provides a detailed comparison of BRD1991 with other common autophagy modulators, focusing on its specificity and the experimental validation required for rigorous autophagy research. It is intended for researchers, scientists, and drug development professionals working in the field of autophagy.
Introduction to Autophagy and this compound
Autophagy is a fundamental cellular process for the degradation and recycling of damaged organelles and misfolded proteins. This catabolic pathway is essential for maintaining cellular homeostasis, and its dysregulation is implicated in numerous diseases, including cancer, neurodegenerative disorders, and infectious diseases. Pharmacological modulation of autophagy is therefore a promising therapeutic strategy.
This compound is a small molecule identified as an inducer of autophagy. It functions by disrupting the interaction between Beclin 1, a key protein in the initiation of autophagy, and Bcl-2, an anti-apoptotic protein that inhibits Beclin 1's function under basal conditions. By freeing Beclin 1 from Bcl-2, this compound promotes the formation of the autophagosome, the double-membraned vesicle that engulfs cellular cargo for degradation.
Mechanism of Action: The Beclin 1/Bcl-2 Interaction
The core of this compound's mechanism is its targeted disruption of the Beclin 1/Bcl-2 protein-protein interaction. Under normal conditions, Bcl-2 sequesters Beclin 1, thereby inhibiting the activity of the Class III phosphatidylinositol 3-kinase (PI3KC3) complex, which is essential for the nucleation of the autophagosome. Stress signals, such as nutrient starvation, can lead to the dissociation of this complex to induce autophagy. This compound mimics this physiological stimulus by directly interfering with the binding of Beclin 1's BH3 domain to Bcl-2.
Assessing Specificity: On-Target vs. Off-Target Effects
A critical aspect of using any chemical modulator in research is to determine its specificity. For this compound, this means ensuring that the observed cellular effects are indeed a consequence of autophagy induction via Beclin 1/Bcl-2 disruption, and not due to unintended "off-target" interactions.
Key considerations for specificity include:
-
Selectivity for Beclin 1/Bcl-2: Does this compound also disrupt the interaction of Bcl-2 with pro-apoptotic proteins like Bax or Bim? Overlap could trigger apoptosis, confounding the interpretation of results.
-
mTOR-Independence: Does this compound affect the mTOR pathway, a central regulator of autophagy? A truly specific Beclin 1/Bcl-2 disruptor should function independently of mTOR.
-
Lysosomal Function: Does the compound interfere with lysosomal function? Some molecules can block the final stage of autophagy, leading to an accumulation of autophagosomes that can be misinterpreted as induction.
-
Cytotoxicity: It is crucial to work within a concentration window where the compound induces autophagy without causing significant cell death.
Comparison with Alternative Autophagy Modulators
The specificity of this compound can be better understood by comparing it to other commonly used autophagy modulators with different mechanisms of action.
| Compound | Target/Mechanism of Action | Primary Pathway | Known Off-Target Effects/Limitations |
| This compound | Disrupts the Beclin 1/Bcl-2 protein-protein interaction, freeing Beclin 1 to activate the PI3KC3 complex. | mTOR-independent initiation | Mild cytotoxicity at higher concentrations (>20 µM). Potential for disrupting other Bcl-2 family interactions needs careful evaluation. |
| Rapamycin | Inhibits mTORC1, a negative regulator of autophagy, by binding to FKBP12. | mTOR-dependent initiation | mTORC1 regulates many other cellular processes, including protein synthesis and cell growth, leading to pleiotropic effects. |
| Tat-Beclin 1 | A cell-permeable peptide that mimics the BH3 domain of Beclin 1, competitively disrupting the Beclin 1/Bcl-2 interaction. | mTOR-independent initiation | As a peptide, it may have limitations in terms of stability and delivery in vivo compared to a small molecule. |
| Chloroquine (CQ) / Bafilomycin A1 (BafA1) | Inhibit autophagy at a late stage. CQ raises lysosomal pH, while BafA1 inhibits the V-ATPase, both preventing autophagosome-lysosome fusion and degradation. | Lysosomal degradation | These are not inducers but inhibitors of flux. Their use can lead to the accumulation of non-degraded autophagosomes, which can be toxic. |
| Spautin-1 | Inhibits autophagy by promoting the degradation of the PI3KC3 complex via inhibition of two ubiquitin-specific peptidases, USP10 and USP13. | PI3KC3 complex stability | Primarily used as an autophagy inhibitor, not an inducer. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and selected alternatives, providing a basis for experimental design.
| Compound | Parameter | Value | Cell Line/System | Reference |
| This compound | IC50 (Beclin 1/Bcl-2 disruption) | ~10-20 µM | AlphaLISA Assay | |
| Effective Concentration (Autophagy Induction) | 10-20 µM | HeLa | ||
| Cytotoxicity (at 20 µM) | Mild | HeLa | ||
| ABT-737 | IC50 (Beclin 1/Bcl-2 disruption) | ~1-5 µM | Various | |
| Cytotoxicity | Pronounced, induces apoptosis | HeLa | ||
| Rapamycin | Effective Concentration (Autophagy Induction) | 100-500 nM | Various |
|
Control Experiments for BRD1991-Mediated Autophagy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of control experiments for studying autophagy induced by BRD1991, a small molecule that promotes autophagy by disrupting the interaction between Beclin 1 and Bcl-2. This document outlines experimental data, detailed protocols for key assays, and visual aids to facilitate the design and interpretation of robust autophagy studies.
Understanding this compound-Mediated Autophagy
This compound induces autophagy by selectively inhibiting the binding of Beclin 1 to the anti-apoptotic protein Bcl-2.[1] This disruption liberates Beclin 1 to participate in the formation of the class III phosphatidylinositol 3-kinase (PI3K-III) complex, a critical step in the initiation of autophagosome formation. This targeted mechanism of action makes this compound a valuable tool for studying Beclin 1-dependent autophagy.
dot
References
A Comparative Guide to the Efficacy of BRD1991 and Novel Autophagy Inducers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the autophagy-inducing compound BRD1991 with other novel autophagy inducers. The information presented herein is based on available experimental data to assist researchers in making informed decisions for their studies.
Introduction to Autophagy Induction
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis. The modulation of autophagy has significant therapeutic potential in a range of diseases, including neurodegenerative disorders, cancer, and infectious diseases. This has led to the development of numerous small molecules that can induce autophagy. These inducers can be broadly categorized based on their mechanism of action, with some targeting the mTOR signaling pathway, others activating the transcription factor EB (TFEB), and a newer class targeting the Beclin 1/Bcl-2 protein-protein interaction.
This compound is a novel autophagy inducer that functions by selectively disrupting the inhibitory interaction between Beclin 1 and Bcl-2.[1] This guide compares the efficacy of this compound with other inducers, including those from its own class and those with distinct mechanisms of action.
Comparative Efficacy of Autophagy Inducers
The efficacy of autophagy inducers is commonly assessed by measuring the increase in autophagosome formation. This is quantified through methods such as counting GFP-LC3 puncta and measuring the conversion of LC3-I to LC3-II via Western blot. The following tables summarize the quantitative data from studies evaluating this compound and other novel autophagy inducers.
Table 1: Comparison of this compound with other Beclin 1/Bcl-2 Inhibitors
| Compound | Concentration | Assay | Cell Line | Fold Increase in GFP-LC3 Puncta (vs. DMSO) | Fold Increase in LC3-II/Actin (vs. DMSO) | Reference |
| This compound | 20 µM | GFP-LC3 Puncta | HeLa | ~6.5 | ~3.5 | Chiang et al., 2018 |
| SW063058 | 20 µM | GFP-LC3 Puncta | HeLa | ~6.0 | ~3.0 | Chiang et al., 2018 |
| SW076956 | 20 µM | GFP-LC3 Puncta | HeLa | ~5.5 | ~2.8 | Chiang et al., 2018 |
| ABT-737 | 20 µM | GFP-LC3 Puncta | HeLa | ~7.0 | ~4.0 | Chiang et al., 2018 |
Note: ABT-737 is a broader BH3 mimetic and is not selective for the Beclin 1/Bcl-2 interaction, which may account for its slightly higher induction of autophagy markers.
Table 2: Efficacy of Novel Autophagy Inducers with Different Mechanisms
| Compound | Mechanism of Action | Concentration | Assay | Cell Line | Fold Increase in Autophagy Marker (vs. Control) | Reference |
| Dactolisib (BEZ235) | Dual PI3K/mTOR inhibitor | 1 µM | LC3-II/Actin | Human Macrophages | ~3.0 | Fan et al., 2018 |
| Torin 1 | mTOR inhibitor | 250 nM | GFP-LC3 Puncta | U2OS | ~4.5 | Yim et al., 2022 |
| Genistein | TFEB Activator | 50 µM | LC3-II/Actin | ARPE-19 | ~2.5 | Lee et al., 2021 |
| Trehalose | mTOR-independent TFEB activator | 100 mM | LC3 Puncta | HeLa | Significant increase | Sardiello et al., 2009 |
Disclaimer: The data in Table 2 are from different studies and experimental conditions. A direct comparison of the absolute values may not be accurate. The "Fold Increase" should be interpreted as the compound's efficacy within its specific experimental context.
Signaling Pathways of Autophagy Induction
The induction of autophagy can be initiated through several distinct signaling pathways. This compound acts on a key regulatory node involving the Beclin 1 and Bcl-2 proteins. In contrast, other novel inducers modulate the mTOR or TFEB pathways.
Beclin 1/Bcl-2 Pathway
Under basal conditions, the pro-autophagic protein Beclin 1 is inhibited through its interaction with the anti-apoptotic protein Bcl-2.[2] this compound and similar compounds disrupt this interaction, freeing Beclin 1 to initiate the formation of the autophagosome.
Figure 1. Mechanism of this compound in inducing autophagy.
mTOR-dependent Pathway
The mTOR (mechanistic target of rapamycin) kinase is a central regulator of cell growth and metabolism. When active, mTOR suppresses autophagy.[3] Inhibitors of mTOR, such as Dactolisib and Torin 1, relieve this suppression, leading to the induction of autophagy.
Figure 2. Mechanism of mTOR inhibitors in inducing autophagy.
TFEB-dependent Pathway
Transcription factor EB (TFEB) is a master regulator of lysosomal biogenesis and autophagy.[4] Under normal conditions, TFEB is phosphorylated by mTOR and retained in the cytoplasm. Certain stimuli can lead to TFEB dephosphorylation and its translocation to the nucleus, where it activates the transcription of autophagy-related genes.
Figure 3. Mechanism of TFEB activators in inducing autophagy.
Experimental Protocols
Accurate and reproducible assessment of autophagy is crucial for evaluating the efficacy of inducing compounds. Below are detailed methodologies for key experiments cited in this guide.
GFP-LC3 Puncta Formation Assay
This assay is used to visualize and quantify the formation of autophagosomes.
Methodology:
-
Cell Culture and Transfection: Plate cells (e.g., HeLa or U2OS) on glass coverslips in a 24-well plate. Transfect cells with a GFP-LC3 expression vector using a suitable transfection reagent. Allow cells to express the protein for 24-48 hours.
-
Compound Treatment: Treat the cells with the autophagy-inducing compound (e.g., this compound at 20 µM) or vehicle control (DMSO) for the desired time (e.g., 6-24 hours).
-
Cell Fixation and Imaging: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature. Mount the coverslips on microscope slides.
-
Image Acquisition and Analysis: Acquire images using a fluorescence microscope. The number of GFP-LC3 puncta per cell is quantified using image analysis software. An increase in the number of puncta indicates an induction of autophagy.
Figure 4. Workflow for the GFP-LC3 puncta formation assay.
LC3 Western Blot Analysis
This biochemical assay measures the conversion of the cytosolic form of LC3 (LC3-I) to the autophagosome-associated form (LC3-II).
Methodology:
-
Cell Culture and Treatment: Plate cells in a 6-well plate and grow to 70-80% confluency. Treat cells with the autophagy inducer or vehicle control for the specified duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification and Sample Preparation: Determine the protein concentration of the lysates using a BCA assay. Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
SDS-PAGE and Western Blotting: Separate the proteins on a 12-15% polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with a primary antibody against LC3 overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. The band intensities for LC3-I, LC3-II, and a loading control (e.g., actin or GAPDH) are quantified using densitometry software. The ratio of LC3-II to the loading control is calculated to determine the induction of autophagy.
Autophagic Flux Assay
This assay distinguishes between an increase in autophagosome formation and a blockage in their degradation.
Methodology:
-
Cell Culture and Treatment: Plate cells as for the other assays. Treat cells with the autophagy inducer in the presence or absence of a lysosomal inhibitor, such as Bafilomycin A1 (100 nM) or Chloroquine (50 µM), for the final 2-4 hours of the treatment period.
-
Analysis: Perform either GFP-LC3 puncta analysis or LC3 Western blotting as described above.
-
Interpretation: A further increase in the number of GFP-LC3 puncta or the amount of LC3-II in the presence of the lysosomal inhibitor compared to the inducer alone indicates a functional autophagic flux (i.e., the autophagosomes are being formed and then degraded by the lysosomes).
Figure 5. Principle of the autophagic flux assay.
Conclusion
This compound is a potent and selective inducer of autophagy that operates through the disruption of the Beclin 1/Bcl-2 complex. Its efficacy is comparable to other compounds in its class. When compared to novel autophagy inducers with different mechanisms of action, such as mTOR inhibitors and TFEB activators, a direct quantitative comparison is challenging due to variations in experimental systems. However, all classes of compounds demonstrate a significant ability to induce autophagy. The choice of an autophagy inducer for a specific research application should be guided by the desired mechanism of action, the cellular context, and the specific experimental goals. The protocols and data presented in this guide are intended to provide a foundation for these decisions.
References
- 1. researchgate.net [researchgate.net]
- 2. Bcl-2:Beclin 1 complex: multiple, mechanisms regulating autophagy/apoptosis toggle switch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. A food-responsive switch modulates TFEB and autophagy, and determines susceptibility to coxsackievirus infection and pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling BRD1991
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, handling, and disposal information for the novel small molecule autophagy inducer, BRD1991. The following procedural guidance is intended to ensure the safe use of this compound in a laboratory setting and to provide a foundation for establishing comprehensive internal safety protocols.
Physicochemical and Stability Data
A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling and use in experiments. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 2235468-02-5 | [1][2] |
| Molecular Formula | C₃₃H₃₅Cl₂N₃O₄ | [2] |
| Molecular Weight | 608.56 g/mol | [1] |
| Appearance | Solid Powder | [1] |
| Purity | >98% (via HPLC) | [1] |
| Solubility | 10 mM in DMSO | [1] |
| Storage (Solid) | -20°C for 12 months; 4°C for 6 months | [1] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month | [1] |
Safe Handling and Personal Protective Equipment (PPE)
Given that this compound is a potent, biologically active small molecule with unknown long-term health effects, stringent adherence to safety protocols is mandatory. The following table outlines the recommended PPE and handling guidelines.
| Category | Requirement | Rationale |
| Engineering Controls | Certified Chemical Fume Hood | To prevent inhalation of the solid powder or aerosols from solutions. |
| Eye Protection | ANSI-approved safety glasses with side shields or goggles | To protect eyes from splashes or solid particulates. |
| Hand Protection | Nitrile gloves (double-gloving recommended) | To prevent skin contact. Change gloves immediately if contaminated. |
| Body Protection | Fully buttoned lab coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Not generally required when handled in a fume hood. Use a NIOSH-approved respirator if weighing or handling large quantities outside of a fume hood. | To prevent inhalation of fine powders. |
Operational and Disposal Plan
A systematic approach to the use and disposal of this compound is critical to maintaining a safe laboratory environment.
Operational Workflow
The following diagram outlines the standard operational workflow for handling this compound from receipt to disposal.
Caption: Standard operational workflow for this compound.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | (e.g., contaminated gloves, pipette tips, tubes) Collect in a designated, sealed biohazard bag and place in a labeled hazardous waste container. |
| Liquid Waste | (e.g., unused stock solutions, cell culture media) Collect in a clearly labeled, sealed waste container. Do not pour down the drain. |
| Sharps | (e.g., needles, serological pipettes) Dispose of in a designated sharps container for chemical waste. |
Experimental Protocols
This compound has been shown to induce autophagy by selectively disrupting the Beclin 1/Bcl-2 protein-protein interaction.[3] The following protocols are based on published methodologies for assessing its biological activity in cell culture.[3]
In Vitro Autophagy Induction Assay
This experiment aims to confirm the autophagy-inducing activity of this compound in a cellular context.
Materials:
-
HeLa cells stably expressing GFP-LC3
-
This compound stock solution (10 mM in DMSO)
-
Complete cell culture medium
-
Bafilomycin A1 (Baf A1)
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA)
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Plate HeLa/GFP-LC3 cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare working solutions of this compound in complete medium at final concentrations of 10 µM and 20 µM.
-
As a negative control, prepare a vehicle control with an equivalent concentration of DMSO.
-
For autophagic flux analysis, prepare a parallel set of treatments including 100 nM Bafilomycin A1.
-
Aspirate the old medium and add the treatment solutions to the respective wells.
-
-
Incubation: Incubate the cells for 24 hours at 37°C in a CO₂ incubator.
-
Cell Fixation:
-
Aspirate the treatment medium and wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Image the cells using a fluorescence microscope.
-
Quantify the number of GFP-LC3 puncta per cell. An increase in puncta indicates the formation of autophagosomes. A further increase in the presence of Baf A1 confirms active autophagic flux.
-
Signaling Pathway of this compound-Induced Autophagy
The following diagram illustrates the mechanism by which this compound induces autophagy.
Caption: this compound disrupts the inhibitory Bcl-2/Beclin 1 complex.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
